Nandrolone nonanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
52230-64-5 |
|---|---|
Molecular Formula |
C27H42O3 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] nonanoate |
InChI |
InChI=1S/C27H42O3/c1-3-4-5-6-7-8-9-26(29)30-25-15-14-24-23-12-10-19-18-20(28)11-13-21(19)22(23)16-17-27(24,25)2/h18,21-25H,3-17H2,1-2H3/t21-,22+,23+,24-,25-,27-/m0/s1 |
InChI Key |
UVVFTQBZOQSECA-QNTYDACNSA-N |
Isomeric SMILES |
CCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C |
Canonical SMILES |
CCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of Nandrolone Nonanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nandrolone nonanoate, also known as nandrolone pelargonate, is an anabolic-androgenic steroid (AAS) that is an ester of the anabolic steroid nandrolone. Though studied, it was never commercially marketed. As a derivative of nandrolone, it was designed to provide a sustained release of the active hormone from the site of injection, thereby offering a prolonged therapeutic window. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and its closely related analogue, nandrolone decanoate, offering valuable data for researchers and professionals in drug development.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. Due to the limited availability of specific experimental data for this compound, values for the closely related and well-documented nandrolone decanoate are provided as a reasonable approximation where necessary and are duly noted.
| Property | Value | Reference |
| Chemical Name | [(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] nonanoate | |
| Molecular Formula | C₂₇H₄₂O₃ | |
| Molecular Weight | 414.63 g/mol | |
| Melting Point | 33-37 °C (for Nandrolone Decanoate) | [1][2] |
| Boiling Point | ~483.46 °C (rough estimate for Nandrolone Decanoate) | [3] |
| Water Solubility | Practically insoluble | [1] |
| Solubility in Organic Solvents | Soluble in alcohol and acetone | [1] |
| Calculated LogP | 7.3 (for Nandrolone Decanoate) | [2] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate determination of physicochemical properties. Below are methodologies for key experiments relevant to the characterization of this compound.
Determination of Melting Point (Capillary Method)
Objective: To determine the temperature at which this compound transitions from a solid to a liquid state.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[4][5]
Solubility Determination (Shake-Flask Method)
Objective: To determine the saturation solubility of this compound in various solvents.
Methodology:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed flask.
-
The flask is agitated (e.g., using a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The suspension is filtered to remove undissolved solid.
-
The concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Objective: To assess the purity of a this compound sample and to quantify its concentration in solutions.
Methodology (based on a method for a similar compound):
-
Chromatographic System: A reverse-phase HPLC system equipped with a C18 column.
-
Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile) and water, often with a buffer. The composition can be isocratic or a gradient.
-
Detection: UV detection at a wavelength where this compound exhibits strong absorbance.
-
Sample Preparation: A known weight of the this compound sample is dissolved in a suitable solvent and diluted to a known concentration.
-
Analysis: The sample solution is injected into the HPLC system, and the resulting chromatogram is analyzed to determine the retention time and peak area, which are used for identification and quantification against a standard.[6][7]
Synthesis of Nandrolone Esters
Objective: To synthesize nandrolone esters, such as this compound, from nandrolone.
General Procedure:
-
Nandrolone is dissolved in a suitable solvent (e.g., pyridine).
-
The corresponding acyl chloride or anhydride (in this case, nonanoyl chloride or nonanoic anhydride) is added to the solution.
-
The reaction mixture is stirred at a controlled temperature for a specific period to allow for the esterification reaction to complete.
-
The product is then isolated and purified using techniques such as extraction, crystallization, and chromatography.[8][9]
Mandatory Visualizations
Signaling Pathway of Nandrolone
Nandrolone, the active form of this compound, exerts its biological effects primarily through the androgen receptor signaling pathway.
Caption: Androgen receptor signaling pathway for nandrolone.
Hydrolysis of this compound
This compound is a prodrug that is hydrolyzed in the body to release the active nandrolone.
Caption: Enzymatic hydrolysis of this compound.
Experimental Workflow for Physicochemical Characterization
A logical workflow for the physicochemical characterization of a steroid ester like this compound is outlined below.
Caption: Workflow for physicochemical characterization.
References
- 1. Nandrolone | C18H26O2 | CID 9904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nandrolone Decanoate | C28H44O3 | CID 9677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 360-70-3 CAS MSDS (Nandrolone Decanoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. thinksrs.com [thinksrs.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. ptfarm.pl [ptfarm.pl]
- 7. medipol.edu.tr [medipol.edu.tr]
- 8. Nandrolone synthesis - chemicalbook [chemicalbook.com]
- 9. CN103012529A - Method for synthesizing high-yield nandrolone - Google Patents [patents.google.com]
The Anabolic Action of Nandrolone Nonanoate in Skeletal Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nandrolone nonanoate, a synthetic anabolic-androgenic steroid (AAS), exerts potent myotrophic effects on skeletal muscle, leading to significant increases in muscle mass and strength. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anabolic activity of this compound. It details the classical androgen receptor-mediated signaling pathways, the role of satellite cells in muscle hypertrophy, and the modulation of key myogenic regulatory factors and signaling cascades, including Notch and Wnt. This document summarizes quantitative data from preclinical and clinical studies, outlines detailed experimental protocols for investigating the effects of nandrolone on skeletal muscle, and provides visual representations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
Nandrolone, also known as 19-nortestosterone, is a testosterone derivative with a favorable anabolic-to-androgenic ratio, making it a subject of both clinical interest for muscle wasting conditions and illicit use for performance enhancement.[1][2] Its nonanoate ester provides a long-acting depot effect upon intramuscular injection. The primary anabolic effects of this compound manifest as an increase in muscle protein synthesis, leading to hypertrophy of skeletal muscle fibers.[3][4] Understanding the intricate molecular mechanisms of this compound is crucial for the development of novel therapeutics targeting muscle atrophy and for comprehending its physiological and supraphysiological effects.
Core Mechanism of Action: Androgen Receptor Signaling
The anabolic effects of this compound are primarily mediated through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[5][6]
2.1. Genomic Pathway
Upon entering the muscle cell, nandrolone binds to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs) and subsequent translocation of the nandrolone-AR complex into the nucleus.[7] Within the nucleus, this complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and the basal transcription machinery, ultimately leading to an altered rate of transcription of genes involved in muscle protein synthesis and hypertrophy.[7]
References
- 1. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential alterations in gene expression profiles contribute to time-dependent effects of nandrolone to prevent denervation atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen-Mediated Regulation of Skeletal Muscle Protein Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]
- 5. Comparison of the receptor binding properties of nandrolone and testosterone under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Testosterone - Wikipedia [en.wikipedia.org]
- 7. How the love of muscle can break a heart: Impact of anabolic androgenic steroids on skeletal muscle hypertrophy, metabolic and cardiovascular health - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Bioactivity of Nandrolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro bioactivity of nandrolone, the active form of nandrolone esters like nandrolone nonanoate. Nandrolone is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone. While its in vivo effects on muscle mass and bone density are well-documented, understanding its direct actions at the cellular and molecular level through in vitro studies is critical for targeted drug development and a deeper comprehension of its therapeutic and adverse effects. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways.
Receptor Binding Profile and Affinity
Nandrolone exerts its effects primarily by acting as an agonist for the Androgen Receptor (AR), a member of the nuclear receptor superfamily.[1] Upon binding, the nandrolone-AR complex translocates to the nucleus, where it modulates the transcription of target genes. In addition to its primary interaction with the AR, nandrolone also exhibits binding affinity for other steroid hormone receptors, which may contribute to its broader physiological effects.
Quantitative Receptor Binding Data
The binding affinity of nandrolone and its metabolites to various receptors has been characterized in several in vitro studies. The data, often presented as relative binding affinity (RBA) compared to a reference ligand, is summarized below.
| Receptor/Protein | Ligand | Relative Binding Affinity (%) | Reference Ligand (100%) | Species/System |
| Androgen Receptor (AR) | Nandrolone | 154–155 | Testosterone | Rat |
| Androgen Receptor (AR) | 5α-Dihydronandrolone (DHN) | Lower than Nandrolone | - | In Vitro |
| Progesterone Receptor (PR) | Nandrolone | ~22 | Progesterone | - |
| Estrogen Receptor (ER) | Nandrolone | <0.1 | Estradiol | - |
| Glucocorticoid Receptor (GR) | Nandrolone | 0.5 | Dexamethasone | - |
| Mineralocorticoid Receptor (MR) | Nandrolone | 1.6 | Aldosterone | - |
| Sex Hormone-Binding Globulin (SHBG) | Nandrolone | ~5 | Testosterone | Human Serum |
| Sex Hormone-Binding Globulin (SHBG) | Nandrolone | 1–16 | Dihydrotestosterone (DHT) | Human Serum |
Data compiled from multiple sources.[2]
In Vitro Effects on Myogenesis
Nandrolone's anabolic effects on skeletal muscle are a key area of research. In vitro studies using myoblast cell lines, such as C2C12, have elucidated several molecular mechanisms responsible for its pro-myogenic activity.
Effects on C2C12 Myoblast Differentiation
Studies on the C2C12 mouse myoblast cell line have shown that nandrolone can promote myogenic differentiation. However, results regarding its effect on cell proliferation (viability) have been inconsistent, with some studies showing no significant change.[3]
| Cell Line | Treatment | Concentration(s) | Duration | Key Findings |
| C2C12 | Nandrolone | 500 nmol/L | Up to 48 hours | - Upregulation of MyoD mRNA and protein expression.[4]- Promoted nuclear translocation of MyoD protein.[4] |
| C2C12 | Nandrolone | Not Specified | Time-dependent | - Upregulated Numb protein levels.- Prolonged Numb protein half-life from 10 to 18 hours.[5]- Reduced expression of mdm2 protein.[5] |
| C2C12 | Nandrolone Decanoate | 5, 10, 25, 50 µM | Up to 5 days | - No significant alteration in cell viability (proliferation).[3] |
Signaling Pathways in Myogenesis
Nandrolone stimulates myoblast differentiation through a complex signaling cascade. A key pathway involves the stabilization of the Numb protein, an inhibitor of Notch signaling. Nandrolone achieves this by suppressing the E3 ubiquitin ligase mdm2, which normally targets Numb for degradation.[5] The stabilized Numb protein is then required for the nuclear translocation of the master myogenic regulatory factor, MyoD, which in turn activates the expression of muscle-specific genes.[1][4]
In Vitro Effects on Osteogenesis
Androgens are known to play a role in bone health, and nandrolone has been investigated for its potential to treat conditions like osteoporosis. In vitro studies using osteoblast-like cells have confirmed its direct effects on bone cell activity.
Effects on Osteoblast-like Cell Activity
Nandrolone has been shown to enhance osteoblast differentiation and function, although high concentrations may negatively impact cell viability over longer periods.
| Cell Line | Treatment | Concentration(s) | Duration | Key Findings |
| Osteoblast-like cells | Nandrolone Decanoate | 25 µM | 40 and 60 min | Significant increase in cell adhesion.[6] |
| Osteoblast-like cells | Nandrolone Decanoate | 50 µM | 72 hours | - Significant increase in alkaline phosphatase (ALP) activity.[6]- Significant decrease in cell viability.[6] |
| Human Osteoblasts | Nandrolone | 10⁻¹⁰ to 10⁻⁵ mol/l | Not Specified | - Significantly improved osteoblast proliferation at all concentrations.[7]- Significantly increased ALP activity and osteocalcin content.[7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
General In Vitro Experimental Workflow
The following diagram illustrates a typical workflow for assessing the in vitro bioactivity of a compound like nandrolone.
Androgen Receptor Competitive Binding Assay
This assay measures the ability of a test compound (nandrolone) to compete with a radiolabeled androgen for binding to the AR.
-
Receptor Source: Cytosol prepared from rat prostate tissue, which is rich in AR.[8]
-
Radioligand: A high-affinity synthetic androgen, such as [³H]-R1881 (methyltrienolone), is typically used at a single concentration (e.g., 1 nM).[8]
-
Buffer (Low-Salt TEDG): A common buffer consists of TRIS, EDTA, DTT, and glycerol, with sodium molybdate to stabilize the receptor.[9]
-
Example composition: 10 mM TRIS, 1.5 mM EDTA, 1.0 mM DTT, 10% glycerol, 1.0 mM sodium molybdate, pH 7.4.[9]
-
-
Procedure:
-
A constant amount of rat prostate cytosol (receptor) and radioligand are incubated in the presence of increasing concentrations of the unlabeled test compound (nandrolone) or a reference standard (unlabeled R1881).
-
Incubation is typically performed at 4°C for 16-20 hours to reach equilibrium.[8]
-
Separation of Bound/Free Ligand: Hydroxylapatite (HAP) slurry is added to the tubes. The HAP binds the receptor-ligand complex.[9] After a short incubation on ice, the tubes are centrifuged, and the supernatant containing the unbound ligand is discarded.
-
The HAP pellet is washed multiple times with buffer to remove any remaining free radioligand.
-
Quantification: Scintillation cocktail is added to the washed HAP pellet, and the radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The data is plotted as the percentage of radioligand bound versus the log concentration of the competitor. An IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated to determine the compound's binding affinity.
C2C12 Cell Culture and Differentiation
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (e.g., penicillin/streptomycin).
-
Differentiation Medium: To induce myotube formation, the growth medium is replaced with DMEM supplemented with 2% horse serum once cells reach high confluency.[3][5]
-
Treatment: Nandrolone, dissolved in a suitable vehicle (e.g., ethanol or DMSO), is added to the differentiation medium at the desired concentrations. Control cultures receive the vehicle alone.
Creatine Kinase (CK) Activity Assay
This assay measures the activity of CK, an enzyme that increases during muscle differentiation. Commercial kits are widely available.[10][11][12]
-
Principle: The assay is a multi-step enzymatic reaction. CK catalyzes the formation of ATP from phosphocreatine and ADP. The newly formed ATP is then used in a coupled reaction to produce NADPH, which can be measured spectrophotometrically at 340 nm.[10][12] The rate of NADPH formation is directly proportional to the CK activity.
-
Procedure (General):
-
Sample Preparation: C2C12 cells are washed with cold PBS and lysed using an ice-cold assay buffer provided in the kit. The lysate is centrifuged to remove cell debris.[11]
-
Reaction Setup: The cell lysate (supernatant) is added to a 96-well plate.
-
A reaction mix containing phosphocreatine, ADP, and the coupled enzymes is added to each well.
-
Measurement: The absorbance at 340 nm is measured kinetically at 37°C using a microplate reader.[10][13]
-
-
Data Analysis: The CK activity is calculated from the rate of change in absorbance (ΔOD/min) using a standard curve and is typically expressed in U/L or normalized to the total protein content of the sample (U/mg protein).[11]
Osteoblast Alkaline Phosphatase (ALP) Activity Assay
ALP is a key marker of osteoblast differentiation and bone formation.
-
Principle: This colorimetric assay uses a substrate, typically p-nitrophenyl phosphate (pNPP), which is hydrolyzed by ALP to produce p-nitrophenol, a yellow product that can be quantified by measuring its absorbance at ~405 nm.
-
Procedure (General):
-
Sample Preparation: Osteoblast-like cells are washed with PBS and lysed, often with a buffer containing a non-ionic detergent like Triton X-100.
-
Reaction: The cell lysate is incubated with the pNPP substrate in a suitable buffer at 37°C.
-
Measurement: After a set incubation time, the reaction is stopped (e.g., by adding NaOH), and the absorbance of the yellow product is read on a microplate reader.
-
-
Data Analysis: The ALP activity is determined by comparing the absorbance of the samples to a standard curve generated with known amounts of p-nitrophenol. Activity is typically normalized to the total protein concentration of the lysate.
References
- 1. researchgate.net [researchgate.net]
- 2. Nandrolone - Wikipedia [en.wikipedia.org]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Nandrolone, an anabolic steroid, stabilizes Numb protein through inhibition of mdm2 in C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medscitechnol.com [medscitechnol.com]
- 7. Effects of androgen and progestin on the proliferation and differentiation of osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. raybiotech.com [raybiotech.com]
- 11. abcam.com [abcam.com]
- 12. fn-test.com [fn-test.com]
- 13. assaygenie.com [assaygenie.com]
Nandrolone Nonanoate and Androgen Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nandrolone nonanoate is a long-acting injectable anabolic-androgenic steroid (AAS) utilized therapeutically for conditions such as aplastic anemia and osteoporosis. As a prodrug, it is hydrolyzed in vivo to its active form, nandrolone, which then exerts its physiological effects primarily through interaction with the androgen receptor (AR). Understanding the binding affinity and signaling cascade of nandrolone is critical for elucidating its mechanism of action, predicting its therapeutic efficacy and off-target effects, and guiding the development of novel selective androgen receptor modulators (SARMs). This technical guide provides an in-depth overview of the androgen receptor binding affinity of nandrolone, detailed experimental protocols for its assessment, and a visualization of the associated signaling pathways.
Quantitative Data on Androgen Receptor Binding Affinity
The binding affinity of nandrolone and its metabolites to the androgen receptor has been characterized primarily through competitive radioligand binding assays. The data is often presented as a relative binding affinity (RBA) compared to a reference androgen, such as testosterone or the potent synthetic androgen metribolone (R1881).
It is important to note that direct binding affinity studies on this compound are generally not performed as the ester is rapidly cleaved in the bloodstream to release nandrolone. Therefore, the pertinent data for receptor interaction is that of nandrolone itself.
Table 1: Relative Binding Affinity of Nandrolone and Related Steroids to the Androgen Receptor
| Compound | Relative Binding Affinity (%) vs. Methyltrienolone (R1881) in Rat Prostate | Relative Binding Affinity (%) vs. Methyltrienolone (R1881) in Rat Skeletal Muscle |
| Methyltrienolone (R1881) | 100 | 100 |
| Nandrolone | ~50-75 | ~50-75 |
| Testosterone | ~20-40 | ~20-40 |
| 5α-Dihydrotestosterone (DHT) | ~40-50 | ~1 |
| 5α-Dihydronandrolone (DHN) | ~25-35 | Not Reported |
Data compiled from Saartok et al. (1984)[1][2][3]
Table 2: Relative Binding Affinities of Nandrolone and its Metabolites Compared to Testosterone
| Compound | Relative Binding Affinity (%) vs. Testosterone in Rat Prostate Cytosol |
| Testosterone | 100 |
| Nandrolone | ~200 |
| 5α-Dihydronandrolone | ~50 |
Data adapted from Toth & Zakar (1982) as cited in Bergink et al. (1985)[4]
The data consistently demonstrates that nandrolone exhibits a strong binding affinity for the androgen receptor, generally considered to be higher than that of testosterone.[1][2][3][4] Interestingly, while 5α-reduction of testosterone to dihydrotestosterone (DHT) significantly increases AR binding affinity, the 5α-reduction of nandrolone to 5α-dihydronandrolone (DHN) results in a weaker binding affinity.[4][5] This difference in the metabolic impact on receptor affinity is thought to contribute to the distinct anabolic and androgenic profiles of testosterone and nandrolone.
Experimental Protocols
The determination of androgen receptor binding affinity is most commonly achieved through in vitro competitive radioligand binding assays. Below is a detailed methodology for a typical assay using rat prostate cytosol as the source of the androgen receptor.
Protocol: Competitive Radioligand Binding Assay for Androgen Receptor Affinity
1. Objective:
To determine the relative binding affinity of a test compound (e.g., nandrolone) for the androgen receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
2. Materials:
-
Radioligand: [³H]-Methyltrienolone (R1881) or [³H]-Dihydrotestosterone ([³H]-DHT)
-
Receptor Source: Ventral prostate tissue from castrated adult male Sprague-Dawley rats.
-
Buffers and Reagents:
-
Tris-HCl buffer (pH 7.4)
-
EDTA
-
Dithiothreitol (DTT)
-
Sodium molybdate
-
Glycerol
-
Unlabeled competitor steroids (e.g., nandrolone, testosterone, DHT)
-
Scintillation cocktail
-
-
Equipment:
-
Homogenizer
-
Refrigerated ultracentrifuge
-
Scintillation counter
-
Glass fiber filters
-
Filtration manifold
-
3. Methodology:
-
Preparation of Prostate Cytosol:
-
Male Sprague-Dawley rats are castrated and sacrificed 18-24 hours post-castration to minimize endogenous androgen levels.
-
Ventral prostates are excised, minced, and homogenized in ice-cold Tris-HCl buffer containing EDTA, DTT, and sodium molybdate.
-
The homogenate is centrifuged at high speed (e.g., 100,000 x g) to pellet cellular debris and membranes.
-
The resulting supernatant, containing the cytosolic androgen receptors, is carefully collected.
-
-
Competitive Binding Assay:
-
A constant concentration of the radiolabeled ligand (e.g., 1 nM [³H]-R1881) is incubated with an aliquot of the prostate cytosol.
-
A range of concentrations of the unlabeled test compound (nandrolone) and a reference compound (e.g., unlabeled R1881 or testosterone) are added to the incubation tubes.
-
Tubes are incubated at 4°C for 18-24 hours to reach binding equilibrium.
-
To determine non-specific binding, a parallel set of tubes is incubated with the radioligand in the presence of a large excess (e.g., 1000-fold) of the unlabeled reference compound.
-
-
Separation of Bound and Free Ligand:
-
The incubation mixtures are rapidly filtered through glass fiber filters using a vacuum filtration manifold. The filters will trap the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the competitor.
-
The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The relative binding affinity (RBA) can be calculated using the following formula: RBA (%) = (IC50 of reference compound / IC50 of test compound) x 100
-
Visualizations
Androgen Receptor Signaling Pathway
The following diagram illustrates the classical signaling pathway of the androgen receptor upon binding of an agonist like nandrolone.
Caption: Classical Androgen Receptor Signaling Pathway.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram outlines the key steps in the experimental workflow for determining the androgen receptor binding affinity of a compound.
Caption: Workflow for AR Competitive Binding Assay.
Conclusion
This compound serves as a long-acting pro-drug for nandrolone, which is a potent agonist of the androgen receptor with a binding affinity generally greater than that of testosterone. The differential effect of 5α-reduction on the receptor affinity of nandrolone compared to testosterone likely contributes to its distinct pharmacological profile. The in vitro competitive radioligand binding assay remains a cornerstone for quantifying the interaction of androgens like nandrolone with the androgen receptor. The provided protocols and visualizations offer a comprehensive technical overview for researchers and professionals in the field of endocrinology and drug development. A thorough understanding of these principles is essential for the continued exploration of androgen receptor signaling and the development of next-generation androgenic and anabolic agents.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparison of the receptor binding properties of nandrolone and testosterone under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Fate and Biotransformation of Nandrolone Nonanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic fate and biotransformation of nandrolone nonanoate, a long-acting anabolic androgenic steroid. The document details the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, with a particular focus on its hydrolysis to the active moiety, nandrolone, and subsequent metabolic pathways. Quantitative pharmacokinetic data, primarily derived from studies on the closely related nandrolone decanoate, are presented in a structured format for comparative analysis. Detailed experimental protocols for the detection and quantification of nandrolone and its metabolites in biological matrices are provided, alongside visualizations of key metabolic and signaling pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis in relevant fields.
Introduction
This compound is an ester pro-drug of nandrolone, a potent anabolic steroid. The esterification of nandrolone at the 17β-hydroxyl group increases its lipophilicity, thereby prolonging its release from the site of intramuscular injection and extending its duration of action. Understanding the metabolic journey of this compound is crucial for optimizing its therapeutic use, developing accurate analytical detection methods, and assessing its safety profile. This guide will delve into the intricate processes of its biotransformation, from initial hydrolysis to the excretion of its metabolites.
Absorption, Distribution, Metabolism, and Excretion (ADME)
The metabolic pathway of this compound follows a series of well-defined steps, initiated by its slow release from the intramuscular depot and culminating in the urinary excretion of its metabolic byproducts.
Absorption and Distribution
Following intramuscular injection, this compound is slowly absorbed into the systemic circulation. The long-chain nonanoate ester confers high lipophilicity, leading to the formation of a depot in the muscle tissue from which the drug is gradually released. The rate of release from this depot is the rate-limiting step in its overall pharmacokinetics. Once in the bloodstream, nandrolone has a very low affinity for human serum sex hormone-binding globulin (SHBG), approximately 5% of that of testosterone.[1]
Biotransformation: Hydrolysis and Metabolism
The initial and critical step in the biotransformation of this compound is the hydrolysis of the ester bond to release the pharmacologically active parent compound, nandrolone. This hydrolysis is catalyzed by esterase enzymes present in the blood and various tissues.[2] Studies on the similar ester, nandrolone decanoate, have identified phosphodiesterase 7B (PDE7B) as an enzyme involved in this hydrolysis in the liver cytosol.[3][4]
Once formed, nandrolone undergoes extensive metabolism, primarily in the liver. The key metabolic transformations include:
-
Reduction: The A-ring of the steroid nucleus is reduced by the enzyme 5α-reductase to form 5α-dihydronandrolone.[1][5]
-
Oxidation: The 17β-hydroxyl group can be oxidized.
-
Conjugation: The primary metabolites are then conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate their excretion.[6]
The major urinary metabolites of nandrolone are 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE).[2][6] 19-norandrosterone is typically the most abundant metabolite.[2]
Excretion
The conjugated metabolites of nandrolone are primarily excreted in the urine.[2] The detection of 19-norandrosterone and 19-noretiocholanolone in urine is the basis for anti-doping tests for nandrolone administration.[6]
Pharmacokinetics of Nandrolone Esters
Due to the limited availability of specific pharmacokinetic data for this compound, this section presents data from studies on nandrolone decanoate, which is a structurally similar long-chain ester and is expected to exhibit a comparable pharmacokinetic profile.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of nandrolone following a single intramuscular injection of nandrolone decanoate in healthy male volunteers.
| Dose (mg) | Cmax (ng/mL) | Tmax (hours) | t1/2 (days) | Reference |
| 50 | 2.14 | 30 | 7-12 | [7][8] |
| 100 | 4.26 | 30 | 7-12 | [7][8] |
| 150 | 5.16 | 72 | 7-12 | [7][8] |
| 100 | Not specified | Not specified | 6 | [9] |
| 200 | Not specified | Not specified | 6 | [9] |
Cmax: Maximum serum concentration; Tmax: Time to reach maximum serum concentration; t1/2: Terminal half-life.
Signaling Pathway
Nandrolone, as an androgen, exerts its physiological effects by binding to and activating the androgen receptor (AR). The AR is a nuclear receptor that functions as a ligand-activated transcription factor.
References
- 1. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Testing for nandrolone metabolites in urine samples of professional athletes and sedentary subjects by GC/MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wada-ama.org [wada-ama.org]
- 4. Frontiers | PDE7B is involved in nandrolone decanoate hydrolysis in liver cytosol and its transcription is up-regulated by androgens in HepG2 [frontiersin.org]
- 5. Improving the detection of anabolic steroid esters in human serum by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic evaluation of three different intramuscular doses of nandrolone decanoate: analysis of serum and urine samples in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic parameters of nandrolone (19-nortestosterone) after intramuscular administration of nandrolone decanoate (Deca-Durabolin) to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Nandrolone Nonanoate: An In-Depth Technical Guide on Gene Expression in C2C12 Myotubes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nandrolone, an anabolic-androgenic steroid (AAS), and its esters are recognized for their pro-myogenic effects, stimulating the differentiation of myogenic progenitor cells and promoting muscle hypertrophy.[1][2] This technical guide delves into the molecular mechanisms underlying the effects of nandrolone nonanoate on gene expression, with a specific focus on the C2C12 myotube model system. While direct comprehensive transcriptomic studies on C2C12 myotubes treated with this compound are limited in the public domain, this document synthesizes available data from studies on nandrolone and related compounds in both in vitro C2C12 models and in vivo muscle tissue. This guide provides a summary of quantitative gene expression data, detailed experimental protocols for replicating and expanding upon these findings, and visualizations of the key signaling pathways involved.
Introduction to Nandrolone and Myogenesis
Nandrolone is a synthetic anabolic steroid derived from testosterone.[3] Its nonanoate ester is a long-acting injectable formulation. The primary mechanism of action for nandrolone is through its binding to the androgen receptor (AR), which then modulates the transcription of target genes involved in a myriad of cellular processes, including muscle protein synthesis.[1][4] The C2C12 cell line, a mouse myoblast cell line, is a well-established in vitro model for studying myogenesis, the process of muscle cell formation.[5][6] Upon induction of differentiation, C2C12 myoblasts fuse to form multinucleated myotubes, mimicking the formation of muscle fibers.[5][6]
Effects of Nandrolone on Gene Expression
Nandrolone administration has been shown to selectively alter the expression of a wide range of genes in muscle tissue.[7] Studies in denervated mouse muscle revealed that nandrolone regulated 124 genes at 7 days and 122 genes at 35 days, with only 20 genes being commonly regulated at both time points, indicating a time-dependent effect on gene expression.[7]
Quantitative Gene Expression Data
The following tables summarize the quantitative data on gene expression changes observed in muscle tissue following nandrolone administration. While this data is from an in vivo model of denervated muscle, it provides valuable insight into the potential gene targets of nandrolone in muscle cells.[7]
Table 1: Selected Genes Regulated by Nandrolone at 7 Days in Denervated Mouse Muscle [7]
| Gene Symbol | Gene Name | Fold Change |
| SORT1 | Sortilin 1 | Increased |
| Multiple | Genes involved in Wnt signaling | Regulated |
Note: Specific fold changes for all genes were not provided in the source material.
Table 2: Selected Genes Regulated by Nandrolone at 35 Days in Denervated Mouse Muscle [7]
| Gene Symbol | Gene Name | Fold Change |
| Clu | Clusterin | 2-5 fold increase |
| Drg1 | Developmentally regulated GTP-binding protein 1 | 2-5 fold increase |
| Dicer1 | Dicer 1, ribonuclease III | 2-5 fold decrease |
| SORT1 | Sortilin 1 | 2-5 fold decrease |
| Mtpn | Myotrophin | Increased |
| AEBP1 | AE binding protein 1 | Increased |
| FOXO1 | Forkhead box O1 | Decreased (mRNA and protein) |
| REDD2 | Decreased (mRNA and protein) | |
| RCAN2 | Decreased (mRNA and protein) | |
| ApoD | Apolipoprotein D | Increased (mRNA and protein) |
Key Signaling Pathways Modulated by Nandrolone
Nandrolone exerts its effects on muscle cells through the modulation of several key signaling pathways. The primary pathway is initiated by the binding of nandrolone to the androgen receptor.
Androgen Receptor (AR) Signaling
Upon binding nandrolone, the androgen receptor translocates to the nucleus, where it acts as a transcription factor, directly regulating the expression of target genes.[1][8]
Caption: Nandrolone-Androgen Receptor Signaling Pathway.
MyoD and Numb Signaling Axis
Nandrolone has been shown to upregulate the expression of MyoD, a key myogenic regulatory factor, and Numb, an inhibitor of Notch signaling.[1][2] Nandrolone promotes the nuclear translocation of MyoD, an effect that is mediated by Numb.[1] Numb forms a complex with MyoD, and in the presence of nandrolone, this complex is recruited to the promoter of muscle-specific genes like Myosin Heavy Chain 7 (MyH7).[1]
Caption: Nandrolone's Influence on MyoD and Numb.
Experimental Protocols
C2C12 Cell Culture and Differentiation
A standardized protocol is crucial for reproducible results.
Materials:
-
C2C12 mouse myoblast cell line
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5][9]
-
Differentiation Medium (DM): DMEM with high glucose, supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.[5][9]
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Plate C2C12 myoblasts at a density that will allow them to reach 70-80% confluency before differentiation.[5]
-
Growth Phase: Culture the cells in Growth Medium at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 24-48 hours.[9]
-
Induction of Differentiation: When cells reach the desired confluency, aspirate the Growth Medium, wash the cells once with PBS, and replace with Differentiation Medium.[5][9]
-
Myotube Formation: Continue to culture the cells in Differentiation Medium, changing the medium every 24 hours. Myotube formation is typically observed within 3-5 days.[9]
This compound Treatment
Materials:
-
This compound
-
Vehicle control (e.g., ethanol or DMSO)
-
Differentiated C2C12 myotubes
Procedure:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
On the desired day of differentiation (e.g., day 3 or 5), treat the C2C12 myotubes with the desired concentration of this compound diluted in Differentiation Medium. A common concentration used for nandrolone is 500 nmol/L.[2]
-
Include a vehicle control group treated with an equivalent amount of the vehicle.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).[2]
RNA Isolation and Gene Expression Analysis (Conceptual Workflow)
Procedure:
-
RNA Extraction: Following treatment, wash the cells with PBS and lyse them using a suitable lysis buffer. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
RNA Quality Control: Assess the quality and quantity of the extracted RNA using spectrophotometry and gel electrophoresis.
-
Gene Expression Profiling (RNA-Seq): For a comprehensive analysis, perform RNA sequencing. This involves library preparation, sequencing, and bioinformatic analysis to identify differentially expressed genes.[10][11]
-
Targeted Gene Expression Analysis (RT-qPCR): To validate the findings from RNA-Seq or to analyze specific genes of interest, perform reverse transcription quantitative PCR (RT-qPCR).[2]
Caption: Experimental Workflow for Gene Expression Analysis.
Conclusion and Future Directions
This compound modulates gene expression in muscle cells through a complex interplay of signaling pathways, primarily initiated by the androgen receptor. The available data, though largely from in vivo models or myoblast cultures, strongly suggests that nandrolone influences genes involved in myogenesis, cell development, and key signaling pathways like Wnt and mTOR.[7] Future research employing comprehensive transcriptomic approaches, such as RNA sequencing, specifically on this compound-treated C2C12 myotubes, is warranted to provide a more complete and unbiased picture of its effects on gene expression. Such studies will be invaluable for a deeper understanding of its anabolic properties and for the development of novel therapeutics for muscle-wasting disorders.
References
- 1. Nandrolone‐induced nuclear accumulation of MyoD protein is mediated by Numb, a Notch inhibitor, in C2C12 myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. paulogentil.com [paulogentil.com]
- 4. The Effects of Anabolic-Androgenic Steroids on Gene Expression in Skeletal Muscle: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Academy [procellsystem.com]
- 6. mdpi.com [mdpi.com]
- 7. Differential alterations in gene expression profiles contribute to time-dependent effects of nandrolone to prevent denervation atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. encodeproject.org [encodeproject.org]
- 10. mdpi.com [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
A Technical Guide to the Solubility of Nandrolone Nonanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nandrolone nonanoate, an anabolic-androgenic steroid, is a derivative of testosterone characterized by its ester linkage at the 17-beta hydroxyl group. The solubility of this compound in various organic solvents is a critical parameter for its formulation, delivery, and analytical characterization. This technical guide provides a comprehensive overview of the solubility of nandrolone esters in relevant organic solvents, outlines a detailed experimental protocol for solubility determination, and presents visual workflows to aid in experimental design. Due to the limited availability of specific quantitative data for this compound, this guide incorporates data from closely related nandrolone esters, such as the decanoate and phenylpropionate, to provide a valuable reference for researchers.
Solubility of Nandrolone Esters in Organic Solvents
The solubility of nandrolone esters is significantly influenced by the nature of the organic solvent and the specific ester chain. Generally, these compounds exhibit good solubility in a range of non-polar and polar aprotic solvents. The following table summarizes available quantitative and qualitative solubility data for nandrolone esters. It is important to note the absence of specific quantitative data for this compound in the public domain; the data for nandrolone decanoate is presented as a close structural analog.
| Nandrolone Ester | Solvent | Solubility | Temperature | Citation |
| Nandrolone Decanoate | Dimethylformamide (DMF) | 30 mg/mL | Not Specified | [1] |
| Nandrolone Decanoate | Dimethyl Sulfoxide (DMSO) | 30 mg/mL | Not Specified | [1] |
| Nandrolone Decanoate | Dimethyl Sulfoxide (DMSO) | 85 mg/mL | Not Specified | [2] |
| Nandrolone Decanoate | Ethanol | 30 mg/mL | Not Specified | [1] |
| Nandrolone Decanoate | Chloroform | Soluble | Not Specified | [3] |
| Nandrolone Decanoate | Acetone | Soluble | Not Specified | [3] |
| Nandrolone Decanoate | Vegetable Oils | Soluble | Not Specified | [3] |
| Nandrolone Phenylpropionate | Chloroform | Slightly Soluble | Not Specified | [4] |
| Nandrolone Phenylpropionate | Methanol | Slightly Soluble | Not Specified | [4] |
| Nandrolone Propionate | Oil Mixture | 188.1 mg/mL | 24 °C | [5] |
| Nandrolone Phenylpropionate | Oil Mixture | 138 mg/mL | 24 °C | [5] |
| Nandrolone Undecanoate | Oil Mixture* | 191.7 mg/mL | 24 °C | [5] |
*Oil mixture composed of 2% benzyl alcohol, 20% benzyl benzoate, and 78% carrier oil (medium-chain triglyceride, apricot, grape seed, or cottonseed oil).[5]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the determination of this compound solubility in an organic solvent, based on the established saturation shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.
3.1 Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with UV detector
-
HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
Volumetric flasks and pipettes
-
Mobile phase components (e.g., acetonitrile and water, HPLC grade)
3.2 Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved particles.
-
-
Sample Dilution:
-
Accurately dilute a known volume of the filtered, saturated solution with the mobile phase to a concentration within the calibrated range of the HPLC method.
-
-
HPLC Analysis:
-
Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.
-
Inject the calibration standards and the diluted sample solutions into the HPLC system.
-
A suitable HPLC method, based on literature for similar compounds, would involve a C18 column with a mobile phase of acetonitrile and water (e.g., 80:20 v/v) and UV detection at approximately 240 nm.[6][7][8]
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations.
-
Determine the concentration of this compound in the diluted sample solution from the calibration curve.
-
Calculate the solubility of this compound in the organic solvent by taking into account the dilution factor.
-
Visual Representations
4.1 Experimental Workflow for Solubility Determination
References
- 1. caymanchem.com [caymanchem.com]
- 2. abmole.com [abmole.com]
- 3. NANDROLONE DECANOATE INJECTION USP FOR INTRAMUSCULAR USE C-III Rx only [dailymed.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. Crystal Structure and Intermolecular Energy for Some Nandrolone Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of nandrolone esters in oily injections by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medipol.edu.tr [medipol.edu.tr]
- 8. Development and validation of RP HPLC method to determine nandrolone phenylpropionate in different pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nandrolone Nonanoate Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of nandrolone nonanoate in rodent models for research purposes. Due to the limited availability of direct studies on this compound, this document leverages data from studies on the structurally similar and widely researched nandrolone decanoate. The protocols and data presented should be adapted based on specific experimental goals and institutional guidelines.
Introduction
Nandrolone is an anabolic-androgenic steroid (AAS) that is a derivative of testosterone. It is often used in research to study its effects on muscle growth, bone density, and other physiological processes. This compound is an esterified form of nandrolone, which allows for a slower release and longer duration of action compared to the unesterified hormone. The nonanoate ester is structurally very similar to the more commonly studied decanoate ester, and therefore, their administration protocols and pharmacokinetic profiles are expected to be comparable.
Data Presentation: Summary of Nandrolone Administration in Rodents
The following tables summarize quantitative data from various studies involving the administration of nandrolone esters (primarily decanoate) to rodents. This data can be used as a reference for designing studies with this compound.
Table 1: Nandrolone Decanoate Administration Protocols in Rat Studies
| Dosage | Route of Administration | Frequency | Duration | Vehicle | Rat Strain | Key Findings |
| 10 mg/kg | Intramuscular (IM) | Once a week | 8 weeks | Peanut oil | Male Wistar | Testicular atrophy and structural modifications.[1] |
| 5 mg/kg | Intramuscular (IM) | Twice a week | 8 weeks | Castor oil | Adult male albino | Significant changes in sinoatrial node tissue.[2] |
| 20 mg/kg | Subcutaneous (SC) | 10 successive days | 10 days | Sesame oil | Adolescent female | Increased body weight, altered reproductive tissues.[3] |
| 15 mg/kg/week | Intramuscular (IM) | Once a week | 5 weeks | Not specified | Male rats | Increased muscle mass and contractile responses.[4] |
| 10 mg/kg/day | Intraperitoneal (IP) | Daily | 35 and 70 days | DMSO | Mature and immature male | Decreased Leydig and sperm cell count, reduced testosterone.[5] |
| 15 mg/kg | Subcutaneous (SC) | Daily | 14 days | Oil vehicle | Sexually matured male | Long-term effects on dominance and competitive behavior.[6] |
Table 2: Estimated Pharmacokinetic Parameters of Nandrolone Esters
| Ester | Animal Model | Route of Administration | Estimated Half-life | General Observation |
| Nandrolone Decanoate | Human (extrapolated relevance) | Intramuscular (IM) | 6-12 days | Slower release and longer duration of action.[7] |
| Nandrolone Phenylpropionate | Human (extrapolated relevance) | Intramuscular (IM) | Shorter than decanoate | Faster peak, shorter duration.[4][8] |
| This compound | Rodent (Estimated) | Intramuscular/Subcutaneous | Slightly shorter than decanoate | The pharmacokinetic profile is expected to be very similar to nandrolone decanoate due to the similarity in ester chain length (nonanoate has 9 carbons, decanoate has 10). The release is anticipated to be slightly faster, resulting in a marginally shorter half-life. |
Experimental Protocols
Preparation of this compound Solution
This compound is a crystalline powder that is practically insoluble in water. Therefore, it must be dissolved in a suitable oil-based vehicle for injection.
Materials:
-
This compound powder
-
Sterile vehicle oil (e.g., sesame oil, peanut oil, grapeseed oil)[9]
-
Sterile glass vials
-
Sterile syringes and needles
-
Benzyl alcohol (optional, as a preservative/co-solvent)
-
Vortex mixer
-
Sterile filter (0.22 µm)
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and total volume.
-
Weigh the this compound powder accurately using an analytical balance.
-
Transfer the powder to a sterile glass vial.
-
Add the vehicle oil to the vial. If using a co-solvent like benzyl alcohol, it should be added to the oil before adding the this compound. A common concentration for benzyl alcohol is 0.9%.
-
Vortex the mixture until the this compound is completely dissolved. Gentle warming in a water bath may be necessary to facilitate dissolution, but avoid excessive heat.
-
Sterile filter the final solution using a 0.22 µm syringe filter into a new sterile vial to ensure sterility.
-
Store the solution at room temperature, protected from light.
Administration of this compound to Rodents
The following are generalized protocols for subcutaneous and intramuscular injections in rats and mice. Always adhere to your institution's IACUC guidelines for animal handling and injection procedures.
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL or smaller)
-
Sterile needles (25-27 gauge for rats, 27-30 gauge for mice)
-
70% ethanol
-
Animal restrainer (if necessary)
Procedure:
-
Gently restrain the rodent. For rats, this can be done by firmly holding the animal. For mice, scruffing the back of the neck is a common method.
-
Locate the injection site. The loose skin over the back, between the shoulder blades, is a common site for SC injections.
-
Wipe the injection site with 70% ethanol and allow it to dry.
-
Create a tent of skin by gently pinching the skin at the injection site.
-
Insert the needle, bevel up, at the base of the skin tent at a 30-45 degree angle to the body.
-
Aspirate gently by pulling back the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe, withdraw the needle and try a new site with a fresh needle.
-
Slowly inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the animal to its cage and monitor for any adverse reactions.
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL or smaller)
-
Sterile needles (23-25 gauge for rats, 25-27 gauge for mice)
-
70% ethanol
-
Animal restrainer
Procedure:
-
Firmly restrain the rodent. An assistant may be necessary to ensure the animal remains still.
-
Locate the injection site. The quadriceps or gluteal muscles of the hind limb are common sites for IM injections.
-
Wipe the injection site with 70% ethanol and allow it to dry.
-
Insert the needle into the muscle at a 90-degree angle. Be careful to avoid the sciatic nerve in the gluteal region.
-
Aspirate gently to check for blood. If blood is present, withdraw the needle and select a new site.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure.
-
Return the animal to its cage and monitor its mobility and for any signs of distress.
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
Nandrolone, the active form of this compound, exerts its effects primarily by binding to the androgen receptor (AR). The following diagram illustrates the general mechanism of action and some of the downstream pathways affected by nandrolone.
Caption: Nandrolone signaling pathway leading to muscle hypertrophy.
Experimental Workflow for a Rodent Study
The following diagram outlines a typical workflow for a study investigating the effects of this compound in rodents.
References
- 1. Nandrolone decanoate - Wikipedia [en.wikipedia.org]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. researchgate.net [researchgate.net]
- 4. Nandrolone decanoate "long ester" is most efficient for muscle growth over NPP | IronMag Bodybuilding Forums [ironmagazineforums.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. scielo.br [scielo.br]
- 8. Pharmacokinetics and pharmacodynamics of nandrolone esters in oil vehicle: effects of ester, injection site and injection volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nandrolone Decanoate Injection | Empower Pharmacy [empowerpharmacy.com]
Application Note: Quantification of Nandrolone Nonanoate in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nandrolone nonanoate is a long-acting injectable anabolic-androgenic steroid. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, drug development, and doping control. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is based on established principles for the analysis of nandrolone esters and offers high sensitivity and specificity.
Principle of the Method
This method utilizes Ultra-High-Performance Liquid Chromatography (UHPLC) for the separation of this compound from plasma matrix components, followed by tandem mass spectrometry (MS/MS) for detection and quantification. A stable isotope-labeled internal standard (IS) is employed to ensure accuracy and precision. Sample preparation involves a straightforward liquid-liquid extraction (LLE) to isolate the analyte and IS from the plasma. The mass spectrometer is operated in the Selected Reaction Monitoring (SRM) mode to provide high selectivity and sensitivity.
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
Deuterium-labeled testosterone enanthate or a similar stable isotope-labeled steroid ester as an internal standard (IS)
-
HPLC-grade methanol, acetonitrile, methyl tert-butyl ether (MTBE), and ethyl acetate
-
Ammonium formate (analytical grade)
-
Ultrapure water
-
Human plasma (drug-free)
-
Standard laboratory glassware and consumables
Instrumentation
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column: A sub-2 micron C18 column is recommended for optimal separation.
-
Data acquisition and processing software.
Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the IS in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in methanol to create a series of working standard solutions for the calibration curve and quality control (QC) samples.
-
Calibration Curve and QC Samples: Spike drug-free plasma with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 500 µL of plasma sample (calibrator, QC, or unknown), add 50 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 2.5 mL of a mixture of methyl tert-butyl ether and ethyl acetate (50:50, v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 methanol:water with 2 mM ammonium formate) and vortex.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
dot
Caption: A diagram illustrating the key steps in the sample preparation and analysis workflow.
LC-MS/MS Parameters
The following are typical starting parameters that may require optimization for your specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, <2 µm particle size (e.g., 2.1 x 50 mm) |
| Mobile Phase A | 2 mM Ammonium Formate in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| Gradient | See Table 2 |
Table 2: Example Gradient Elution Profile
| Time (min) | % Mobile Phase B |
| 0.0 | 70 |
| 1.0 | 70 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 70 |
| 8.0 | 70 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Capillary Voltage | Optimized for instrument (e.g., 3-4 kV) |
| Source Temperature | Optimized for instrument (e.g., 120-150°C) |
| Desolvation Gas Flow | Optimized for instrument |
| Collision Gas | Argon |
Table 4: Suggested SRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 415.3 | 257.2 | ~20-30 |
| This compound | 415.3 | 109.1 | ~30-40 |
| Testosterone Enanthate-d3 (IS) | 404.3 | 290.2 | ~20-30 |
Note: Collision energies should be optimized for the specific mass spectrometer being used to achieve maximum signal intensity.
dot
Caption: A schematic representing the process from sample injection to data acquisition in the LC-MS/MS system.
Data Presentation and Method Validation
A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.
Table 5: Summary of Method Validation Parameters from a Representative Study for Nandrolone Esters[1]
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 100-200 pg/mL[1] |
| Limit of Detection (LOD) | 25-100 pg/mL[1] |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | Consistent and reproducible |
| Matrix Effect | Assessed and minimized |
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in plasma. The combination of efficient sample preparation, rapid chromatographic separation, and highly selective mass spectrometric detection allows for accurate and reliable results, making it suitable for a wide range of research and development applications.
References
Application Notes and Protocols for the In Vivo Administration of Nandrolone Nonanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nandrolone nonanoate is a synthetic anabolic-androgenic steroid (AAS) and an ester of nandrolone.[1] Similar to its more commonly studied counterpart, nandrolone decanoate, it is designed to have a prolonged duration of action due to its slow release from the site of injection.[2][3] These application notes provide a comprehensive overview of the preparation and in vivo administration of this compound for research purposes, with a focus on formulation, dosing, and experimental protocols in animal models. Given the greater availability of data for nandrolone decanoate, this document leverages that information as a close surrogate, highlighting relevant considerations for researchers working with the nonanoate ester.
Physicochemical Properties and Formulation
This compound is a fine, white to creamy white crystalline powder that is practically insoluble in water but soluble in chloroform, alcohol, acetone, and vegetable oils.[4][5] For in vivo experiments, it is typically formulated as a sterile oleaginous solution for parenteral administration.
Table 1: Example Formulations for Nandrolone Injection
| Component | Concentration | Purpose | Reference |
| Nandrolone Decanoate | 100 mg/mL or 200 mg/mL | Active Pharmaceutical Ingredient | [4] |
| Benzyl Alcohol | 5% or 10% | Solubilizer/Preservative | [4][5] |
| Sesame Oil or Castor Oil | q.s. (quantity sufficient) | Vehicle | [4][6] |
| Peanut Oil | q.s. | Vehicle | [7][8] |
Experimental Protocols
Animal Models
The most commonly used animal models for studying the effects of nandrolone esters are rats (Wistar, Sprague-Dawley) and mice.[7][8][9][10] The choice of model will depend on the specific research question.
Preparation of Dosing Solution
Materials:
-
This compound powder
-
Sterile vehicle (e.g., sesame oil, peanut oil, castor oil)
-
Sterile benzyl alcohol (if required as a co-solvent/preservative)
-
Sterile vials
-
Syringes and needles
-
Analytical balance
-
Vortex mixer
-
Sterile filtration unit (0.22 µm)
Protocol:
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile vial, dissolve the powder in the appropriate volume of the chosen sterile oil vehicle.
-
If necessary, add benzyl alcohol to aid in solubilization and act as a preservative.
-
Vortex the mixture until the this compound is completely dissolved.
-
For complete sterility, the final solution can be filtered through a 0.22 µm sterile filter.
-
Store the prepared solution at a controlled room temperature, protected from light.[4]
Administration Routes and Dosages
This compound is intended for deep intramuscular (IM) or subcutaneous (SC) injection.[2][4][5] Intraperitoneal (IP) injections have also been reported in some animal studies.[9][10] The dosage and frequency of administration can vary significantly depending on the study's objectives.
Table 2: Reported Dosages of Nandrolone Esters in Animal Studies
| Animal Model | Dose | Route of Administration | Frequency | Duration | Reference |
| Male Wistar Rats | 3 mg/kg | Intraperitoneal | Weekly | 6 and 12 weeks | [9] |
| Male Wistar Rats | 15 mg/kg | Intraperitoneal | Weekly | 6 and 12 weeks | [9] |
| Male Wistar Rats | 15 mg/kg | Intramuscular | Not Specified | 8 weeks | [9] |
| Adolescent Female Rats | 20 mg/kg | Subcutaneous | Daily | 10 days | [11] |
| Male Albino Rats | 5 mg/kg | Intramuscular | Twice a week | 8 weeks | [6] |
| Male CD1 Mice | Not specified | Intramuscular | Twice a week | 6 weeks | [7] |
| Mature and Immature Male Rats | 10 mg/kg/day | Intraperitoneal | Daily | 35 and 70 days | [12] |
Pharmacokinetics
Upon intramuscular or subcutaneous injection, this compound forms a depot from which it is slowly released into the circulation.[2] The ester is then hydrolyzed to the active compound, nandrolone. The pharmacokinetics of nandrolone decanoate have been studied in humans, and similar principles would apply to the nonanoate ester, with potential minor differences in the rate of release and duration of action.
Table 3: Pharmacokinetic Parameters of Nandrolone (from Nandrolone Decanoate Administration)
| Parameter | Value | Notes | Reference |
| Bioavailability (IM) | 53-73% | Varies with injection site | [2] |
| Time to Peak Concentration | 24-48 hours | Sharp spike after IM injection | [2] |
| Elimination Half-life (IM) | 6-12 days | For the ester | [2][13] |
| Duration of Action (IM) | Approximately 2-3 weeks | For a single injection | [2][3] |
Quality Control
Ensuring the purity and concentration of the prepared this compound solution is critical for the reproducibility of in vivo experiments. High-performance thin-layer chromatography (HPTLC) and gas chromatography-mass spectrometry (GC-MS) are suitable methods for the quantitative analysis of nandrolone esters.[14][15]
Signaling Pathways and Mechanism of Action
Nandrolone is an agonist of the androgen receptor (AR). The binding of nandrolone to the AR initiates a cascade of events leading to its anabolic and androgenic effects.
Caption: Nandrolone androgen receptor signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo experiment involving this compound.
Caption: General workflow for in vivo this compound experiments.
References
- 1. Nandrolone - Wikipedia [en.wikipedia.org]
- 2. Nandrolone decanoate - Wikipedia [en.wikipedia.org]
- 3. Pharmacological particulars - Laurabolin® 25 mg/ml, solution for injection [noahcompendium.co.uk]
- 4. NANDROLONE DECANOATE INJECTION USP FOR INTRAMUSCULAR USE C-III Rx only [dailymed.nlm.nih.gov]
- 5. Nandrolone: Package Insert / Prescribing Information [drugs.com]
- 6. jmh.journals.ekb.eg [jmh.journals.ekb.eg]
- 7. Nandrolone decanoate interferes with testosterone biosynthesis altering blood–testis barrier components - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Supraphysiological doses of nandrolone decanoate disrupts spermatogenesis but did not interfere on embryo rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The impact of nandrolone decanoate abuse on experimental animal model: Hormonal and biochemical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Effect of supraphysiological dose of Nandrolone Decanoate on the testis and testosterone concentration in mature and immature male rats: A time course study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic parameters of nandrolone (19-nortestosterone) after intramuscular administration of nandrolone decanoate (Deca-Durabolin) to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
Application of Nandrolone Nonanoate in Preclinical Models of Age-Related Muscle Atrophy (Sarcopenia)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nandrolone nonanoate, an anabolic androgenic steroid, in aged animal models to study its effects on sarcopenia, the age-related loss of muscle mass and function. The following sections detail the molecular mechanisms, experimental protocols, and key quantitative findings from relevant preclinical studies.
Introduction
Sarcopenia is a progressive and generalized skeletal muscle disorder involving the accelerated loss of muscle mass and function that is associated with increased adverse outcomes including falls, functional decline, frailty, and mortality.[1] Nandrolone, a synthetic testosterone analog, is investigated for its potential to mitigate these effects due to its anabolic properties on muscle tissue.[2][3] It has been shown to increase protein synthesis and decrease proteolysis, making it a candidate for therapeutic intervention in muscle wasting conditions.[4]
Molecular Mechanisms of Action
Nandrolone exerts its effects on skeletal muscle through various signaling pathways. The primary mechanism involves its interaction with the androgen receptor (AR), which then modulates the transcription of target genes involved in protein synthesis and degradation.
Key signaling pathways influenced by nandrolone administration in aged muscle include:
-
Androgen Receptor (AR) Signaling: Nandrolone binds to the AR in the cytoplasm, leading to its translocation to the nucleus. This complex then binds to androgen response elements on DNA, initiating the transcription of genes that promote muscle protein synthesis.[5] Studies have shown that functional overload combined with nandrolone administration can increase the concentration of androgen receptors in aged rat soleus muscle.[6]
-
Satellite Cell Activation: Nandrolone has been shown to increase the number of satellite cells, which are muscle stem cells responsible for muscle repair and growth.[7][8] This activation and subsequent fusion with existing muscle fibers contribute to muscle hypertrophy.[9]
-
Insulin-like Growth Factor-1 (IGF-1) Signaling: Nandrolone administration can increase the expression of IGF-1 in muscle tissue.[10] IGF-1 is a potent anabolic factor that promotes muscle growth by activating the Akt/mTOR signaling pathway, a central regulator of protein synthesis.
-
Anti-inflammatory Effects: Chronic low-grade inflammation is a hallmark of aging and contributes to muscle catabolism. Nandrolone administration in young adult mice has been shown to potentially attenuate the age-related neuroinflammatory response, as evidenced by decreased expression of pro-inflammatory markers like COX2 and increased expression of anti-inflammatory cytokines like IL-10 in older mice.[11]
Signaling Pathway Diagram
Caption: this compound signaling pathways in aged muscle.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative effects of this compound (referred to as Nandrolone Decanoate or ND in the cited studies) on various muscle parameters in aged animal models.
Table 1: Effects of Nandrolone on Muscle Mass and Protein Content
| Animal Model | Treatment Group | Dosage | Duration | Outcome Measure | Result | Reference |
| Aged Rat (25 mo) | Overload + ND | 6 mg/kg/week | 4 weeks | Soleus Muscle Weight | ↑ 35% vs. Overload alone | [6] |
| Aged Rat (25 mo) | Overload + ND | 6 mg/kg/week | 4 weeks | Total Soleus Protein | ↑ 24% vs. Overload alone | [6] |
| Female Chickens (63 days) | ND | Weekly injections | 4 weeks | Pectoralis Muscle Mass | ↑ ~22% vs. Control | [7][8] |
| Female Chickens (63 days) | ND | Weekly injections | 4 weeks | Pectoralis Fiber Diameter | ↑ ~24% vs. Control | [7][8] |
| Male C57BL/6 Mice | Hindlimb Unloading + ND | Pre-treated for 2 weeks, then 2 weeks during HU | N/A | Soleus Muscle Weight | Restored to control levels | [12][13] |
| Male C57BL/6 Mice | Hindlimb Unloading + ND | Pre-treated for 2 weeks, then 2 weeks during HU | N/A | Soleus Total Protein Content | Restored to control levels | [12][13] |
Table 2: Effects of Nandrolone on Muscle Protein Synthesis
| Animal Model | Treatment Group | Dosage | Duration | Outcome Measure | Result | Reference |
| Male C57BL/6 Mice (Old) | ND (early life) | 10 g/kg/week | 6 weeks (at 7 mo) | Gastrocnemius FSR | Elevated vs. Sham | [14][15] |
| Male C57BL/6 Mice (Old) | ND (early life) | 10 g/kg/week | 6 weeks (at 7 mo) | Soleus FSR | Elevated vs. Sham | [14][15] |
Table 3: Effects of Nandrolone on Satellite Cells and Myonuclei
| Animal Model | Treatment Group | Dosage | Duration | Outcome Measure | Result | Reference |
| Female Chickens (63 days) | ND | Weekly injections | 4 weeks | Satellite Cell Frequency | Significantly higher vs. Control | [7][8] |
| Female Chickens (63 days) | ND | Weekly injections | 4 weeks | Satellite Cells per mm of fiber | Significantly higher vs. Control | [7][8] |
| Female Chickens (63 days) | ND | Weekly injections | 4 weeks | Myonuclei per mm of fiber | Significantly higher vs. Control | [7][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the administration of this compound in aged animal models.
General Experimental Workflow
References
- 1. Androgens as the “old age stick” in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Nandrolone - Wikipedia [en.wikipedia.org]
- 4. Nandrolone decanoate administration does not attenuate muscle atrophy during a short period of disuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overload-induced androgen receptor expression in the aged rat hindlimb receiving nandrolone decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nandrolone decanoate increases satellite cell numbers in the chicken pectoralis muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]
- 10. Effect of nandrolone decanoate administration on recovery from bupivacaine-induced muscle injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of supraphysiological dose of nandrolone decanoate administration on the inflammatory, neurotrophin and behavioral response in adult and old male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Nandrolone in the Counteraction of Skeletal Muscle Atrophy in a Mouse Model of Muscle Disuse: Molecular Biology and Functional Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Early Life Androgen Administration Attenuates Aging Related Declines in Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Early Life Androgen Administration Attenuates Aging Related Declines in Muscle Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Nandrolone Nonanoate Metabolites in Urine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nandrolone, an anabolic androgenic steroid, is prohibited in sports by the World Anti-Doping Agency (WADA).[1] Its use is primarily detected through the analysis of its metabolites in urine. Following administration, nandrolone esters like nandrolone nonanoate (commercially known as nandrolone decanoate) are hydrolyzed to nandrolone.[2][3] The parent compound is then metabolized in the liver into several metabolites, with 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE) being the most prominent.[1][2][4][5] The presence of these metabolites above a certain threshold in urine is considered indicative of exogenous nandrolone administration.[1]
This document provides detailed application notes and protocols for the quantitative analysis of this compound metabolites in human urine using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Nandrolone
Nandrolone undergoes extensive metabolism in the body. The primary metabolic pathway involves the reduction of the A-ring and the conjugation of the resulting metabolites, primarily with glucuronic acid, for excretion in the urine.
Caption: Metabolic conversion of this compound to its urinary metabolites.
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of nandrolone metabolites in urine using GC-MS and LC-MS/MS methodologies.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance
| Parameter | 19-Norandrosterone (19-NA) | 19-Noretiocholanolone (19-NE) | Reference |
| Limit of Quantification (LOQ) | <1 ng/mL | <1 ng/mL | [4] |
| Lower Limit of Quantitation | 1 ng/mL | - | [6] |
| Detection Limit | 0.01 ng/mL | 0.06 ng/mL | [7] |
| Recovery | 94.17% | 95.54% | [7] |
| Linearity Range | 1–30 ng/mL | - | [6] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance
| Parameter | 19-Norandrosterone (19-NA) | 19-Noretiocholanolone (19-NE) | Reference |
| Limit of Quantification (LOQ) | <1 ng/mL | <1 ng/mL | [4] |
| Quantification Range | 1-100 ng/mL | 1-100 ng/mL | [8] |
| Limit of Detection (LOD) | 0.25–4.00 ng/mL (for various metabolites) | 0.25–4.00 ng/mL (for various metabolites) |
Experimental Protocols
General Urine Sample Collection and Preparation Workflow
A generalized workflow for the preparation of urine samples for the analysis of nandrolone metabolites is depicted below.
Caption: Overview of urine sample preparation for nandrolone metabolite analysis.
Protocol 1: Quantitative Analysis by GC-MS
This protocol is based on the common steps described in the literature for the analysis of nandrolone metabolites by GC-MS.[6][7][9]
1. Sample Preparation
-
Hydrolysis: To 2-5 mL of urine, add an internal standard (e.g., deuterated 19-norandrosterone).[6] Adjust the pH to 7.0 with phosphate buffer. Add β-glucuronidase from E. coli and incubate at 50-55°C for 1-1.5 hours to deconjugate the metabolites.[9][10]
-
Extraction: Adjust the pH to 9.5 with a sodium bicarbonate/carbonate buffer.[10] Perform a liquid-liquid extraction (LLE) with an organic solvent such as n-pentane or diethyl ether.[7][10] Alternatively, solid-phase extraction (SPE) can be used for cleanup.[4]
-
Derivatization: Evaporate the organic extract to dryness under a stream of nitrogen. Reconstitute the residue and add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium iodide/ethanethiol to form trimethylsilyl (TMS) ethers of the metabolites.[9]
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Mass Spectrometer (MS) Conditions:
3. Quantification
-
Generate a calibration curve using spiked urine samples with known concentrations of 19-norandrosterone and 19-noretiocholanolone (e.g., in the range of 1–30 ng/mL).[6][9]
-
Calculate the concentration of the metabolites in the unknown samples by comparing their peak areas to the calibration curve, normalized to the internal standard.
Protocol 2: Quantitative Analysis by LC-MS/MS
LC-MS/MS offers the advantage of analyzing conjugated metabolites directly, eliminating the need for hydrolysis and derivatization steps.[4][11]
1. Sample Preparation
-
Extraction: A simple solid-phase extraction (SPE) is often sufficient for sample cleanup.[4]
-
Derivatization (Optional): For certain metabolites like 19-norandrosterone, derivatization with agents like Girard's Reagent T (GRT) can enhance detection sensitivity in positive ionization mode.[8][10] This step is performed directly on the urine sample.[8]
2. LC-MS/MS Analysis
-
Liquid Chromatograph (LC) Conditions:
- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid or ammonium acetate.
- Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Mass Spectrometer (MS/MS) Conditions:
- Ionization: Electrospray Ionization (ESI) in either positive or negative mode. Positive ionization is common, especially after derivatization.[8]
- Acquisition Mode: Multiple Reaction Monitoring (MRM), monitoring specific precursor-to-product ion transitions for each metabolite and the internal standard.
3. Quantification
-
Prepare a calibration curve by spiking blank urine with known concentrations of the target metabolites (e.g., in the range of 1-100 ng/mL).[8]
-
Quantify the metabolites in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Logical Relationship Diagram for Method Selection
The choice between GC-MS and LC-MS/MS depends on several factors, including the desired analytes (free vs. conjugated), required sensitivity, and available instrumentation.
Caption: A decision tree for selecting the appropriate analytical method.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the quantitative analysis of this compound metabolites in urine.[4] GC-MS is a well-established method, particularly for free metabolites after hydrolysis and derivatization.[6][7] LC-MS/MS offers a more direct and often simpler sample preparation workflow, with the ability to analyze intact conjugated metabolites.[4] The choice of method will depend on the specific requirements of the analysis, including the target analytes and desired throughput. The protocols provided here offer a solid foundation for developing and validating robust analytical methods for doping control and research applications.
References
- 1. Exogenous Versus Endogenous Nandrolone in Doping Investigations: A Systematic Literature Review [mdpi.com]
- 2. Nandrolone decanoate - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nandrolone - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of nandrolone and metabolites in urine samples from sedentary persons and sportsmen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous quantitation and identification of intact Nandrolone phase II oxo-metabolites based on derivatization and inject LC-MS/(HRMS) methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dshs-koeln.de [dshs-koeln.de]
- 10. Simultaneous quantitation and identification of intact Nandrolone phase II oxo‐metabolites based on derivatization and inject LC–MS/(HRMS) methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Nandrolone Nonanoate as a Reference Standard for Analytical Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nandrolone nonanoate is an anabolic-androgenic steroid (AAS) and an ester of nandrolone.[1] As a reference standard, it is crucial for the accurate identification and quantification of this compound in various analytical settings, including pharmaceutical quality control, doping control, and forensic analysis. These application notes provide detailed protocols for the use of this compound as a reference standard for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analyses.
Chemical Structure and Properties
This compound, also known as 19-nortestosterone 17β-nonanoate, is a synthetic derivative of testosterone.[1] The addition of the nonanoate ester group at the 17-beta position increases the hormone's half-life by slowing its release from the injection site.
-
Chemical Formula: C₂₇H₄₂O₃
-
Molar Mass: 414.63 g/mol
-
Appearance: Expected to be a white or almost white crystalline powder.
-
Solubility: Practically insoluble in water, soluble in alcohol, chloroform, and vegetable oils.
Caption: Chemical structure and properties of this compound.
Analytical Methodologies
The following sections provide detailed protocols for the analysis of this compound using HPLC, GC-MS, and LC-MS/MS. These methods are based on established procedures for similar long-chain nandrolone esters and should be validated in the user's laboratory for their specific application.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound in bulk material and pharmaceutical formulations.
2.1.1 Experimental Protocol
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (e.g., 85:15 v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector | UV at 240 nm |
| Column Temperature | 30 °C |
| Standard Preparation | Prepare a stock solution of this compound reference standard in methanol or acetonitrile (e.g., 1 mg/mL). Further dilute with the mobile phase to create a series of calibration standards (e.g., 1-100 µg/mL). |
| Sample Preparation | Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. |
| Analysis | Inject the standards and samples. Quantify the analyte by comparing the peak area of the sample to the calibration curve generated from the standards. |
2.1.2 Data Presentation
| Parameter | Expected Value |
| Retention Time (tR) | Dependent on the specific C18 column and exact mobile phase composition, but expected to be in the range of 8-12 minutes. |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification and quantification of this compound, particularly in complex matrices where higher selectivity is required.
2.2.1 Experimental Protocol
| Parameter | Condition |
| GC Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Splitless, 1 µL |
| Injector Temperature | 280 °C |
| Oven Temperature Program | Initial temperature of 180 °C, hold for 1 min, ramp to 290 °C at 20 °C/min, hold for 10 min |
| MS Transfer Line Temp | 290 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 50-500) for identification or Selected Ion Monitoring (SIM) for quantification. |
| Standard Preparation | Prepare a stock solution of this compound in a suitable solvent like ethyl acetate (e.g., 1 mg/mL). Create calibration standards by serial dilution. |
| Sample Preparation | Samples may require extraction (e.g., liquid-liquid or solid-phase extraction) and derivatization (e.g., silylation with BSTFA) to improve volatility and chromatographic performance, although direct analysis is often possible for esters. |
2.2.2 Data Presentation
| Parameter | Expected Value |
| Retention Time (tR) | Dependent on the temperature program and column, but expected in the range of 15-20 minutes. |
| Characteristic m/z ions | 414 (M+), 274, 147, 109 (fragmentation pattern will be specific to the molecule) |
| Linearity (r²) | ≥ 0.995 |
| LOD | ~1 ng/mL |
| LOQ | ~5 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 95-105% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and selective method for the quantification of this compound, especially at low concentrations in biological matrices.
2.3.1 Experimental Protocol
| Parameter | Condition |
| LC Column | C18 or C8 (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 70% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Precursor Ion (Q1): m/z 415.3 [M+H]⁺. Product Ions (Q3): to be determined empirically, but likely fragments corresponding to the nandrolone backbone (e.g., m/z 275.2, 109.1). |
| Standard Preparation | Prepare a stock solution in methanol (e.g., 1 mg/mL) and serially dilute with the initial mobile phase composition to create calibration standards. |
| Sample Preparation | Protein precipitation (for plasma/serum) followed by solid-phase extraction (SPE) is a common approach for biological samples. |
2.3.2 Data Presentation
| Parameter | Expected Value |
| Retention Time (tR) | Dependent on the specific gradient and column, typically 3-6 minutes. |
| Linearity (r²) | ≥ 0.998 |
| LOD | ~0.05 ng/mL |
| LOQ | ~0.2 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90-110% |
Experimental Workflows and Signaling Pathways
Analytical Testing Workflow
The general workflow for the analysis of this compound using a reference standard involves several key steps from sample receipt to final data reporting.
Caption: General workflow for analytical testing of this compound.
Androgen Receptor Signaling Pathway
Nandrolone, the active form of this compound, exerts its biological effects primarily through the androgen receptor (AR). Understanding this pathway is crucial for researchers in drug development and related fields.
Caption: Simplified androgen receptor signaling pathway for Nandrolone.[2]
References
Application Notes & Protocols: Experimental Design for Long-Term Nandrolone Nonanoate Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting long-term preclinical studies to evaluate the efficacy of Nandrolone nonanoate. The protocols detailed below are intended for use in rodent models to assess the anabolic effects on skeletal muscle and bone.
I. Introduction
This compound is a synthetic anabolic-androgenic steroid (AAS) and an ester of nandrolone. Similar to other long-acting nandrolone esters like the decanoate, it is designed for slow release from the injection site, leading to a prolonged therapeutic effect. The primary anabolic effects of nandrolone are mediated through its interaction with the androgen receptor (AR), leading to increased protein synthesis and muscle growth, as well as beneficial effects on bone mineral density.[1][2] Long-term efficacy studies are crucial to understanding the sustained benefits and potential side effects of this compound administration.
II. Experimental Design
A well-structured experimental design is paramount for obtaining robust and reproducible data in long-term efficacy studies.
1. Animal Model Selection:
-
Species: Male Wistar or Sprague-Dawley rats are commonly used models for studying the effects of AAS.[3][4]
-
Age: The age of the animals should be selected based on the study's objectives. For studies on age-related muscle and bone loss (sarcopenia and osteoporosis), aged rodents (e.g., 18-24 months) are appropriate. For general anabolic efficacy, young adult rats (e.g., 3-4 months) can be used.
-
Justification: Rodent models offer the advantage of a shorter lifespan, allowing for the observation of long-term effects in a feasible timeframe. They also share physiological and metabolic similarities with humans, making them suitable for preclinical assessments.
2. Dosing Regimen:
-
Dosage: The dosage of this compound should be determined based on previous studies with similar long-acting nandrolone esters and the specific research question. A common dose for Nandrolone decanoate in rats is in the range of 5-20 mg/kg body weight, administered weekly.[3][5]
-
Route of Administration: Intramuscular (IM) injection is the standard route for long-acting nandrolone esters, mimicking clinical use.
-
Frequency: Due to its long-acting nature, a weekly or bi-weekly injection schedule is appropriate for this compound.
-
Control Groups:
- Vehicle Control: Administered the same vehicle (e.g., sesame oil) as the treatment group to control for the effects of the injection itself.
- Sham Control: May be included in surgical models (e.g., orchidectomy) to control for the effects of the surgical procedure.
3. Study Duration:
-
A minimum duration of 12 weeks is recommended to observe significant changes in muscle mass and bone density. Longer studies (e.g., 6-12 months) may be necessary to assess sustained efficacy and potential long-term side effects.
4. Efficacy Endpoints:
-
Primary Endpoints:
- Change in lean body mass.
- Change in bone mineral density (BMD).
-
Secondary Endpoints:
- Muscle fiber cross-sectional area (CSA).
- Biomechanical bone strength.
- Markers of bone turnover.
- Behavioral assessments of muscle function.
- Hormonal profiling.
III. Experimental Protocols
1. Assessment of Muscle Mass and Function
-
Protocol 1.1: In-Vivo Monitoring of Lean Body Mass
-
Method: Dual-energy X-ray absorptiometry (DXA) is a non-invasive method to measure lean body mass, fat mass, and bone mineral content.
-
Procedure:
-
Anesthetize the animal (e.g., with isoflurane).
-
Position the animal prone on the DXA scanner bed.
-
Perform a whole-body scan according to the manufacturer's instructions.
-
Repeat measurements at baseline and regular intervals (e.g., every 4 weeks) throughout the study.
-
-
-
Protocol 1.2: Ex-Vivo Muscle Mass and Histology
-
Method: At the end of the study, specific muscles are excised for weight measurement and histological analysis.
-
Procedure:
-
Euthanize the animal.
-
Carefully dissect key muscles (e.g., gastrocnemius, tibialis anterior, soleus).
-
Blot the muscles dry and weigh them on an analytical balance.
-
For histology, freeze a portion of the muscle in isopentane cooled by liquid nitrogen.
-
Cryosection the muscle tissue (10 µm sections).
-
Perform Hematoxylin and Eosin (H&E) staining to visualize muscle fiber morphology and measure the cross-sectional area (CSA) using image analysis software.
-
-
-
Protocol 1.3: Assessment of Muscle Strength
-
Method: Grip strength test to assess forelimb muscle strength.
-
Procedure:
-
Allow the animal to grasp a wire grid connected to a force meter.
-
Gently pull the animal by the tail in the horizontal plane until it releases its grip.
-
Record the peak force generated.
-
Perform multiple measurements and average the results.
-
-
2. Assessment of Bone Mineral Density and Strength
-
Protocol 2.1: In-Vivo Monitoring of Bone Mineral Density (BMD)
-
Method: DXA can also be used to measure BMD in specific regions of interest (e.g., femur, lumbar spine).
-
Procedure:
-
Follow the procedure outlined in Protocol 1.1.
-
Define the regions of interest for BMD analysis using the scanner's software.
-
Repeat measurements at baseline and regular intervals.
-
-
-
Protocol 2.2: Ex-Vivo Bone Microarchitecture and Strength
-
Method: Micro-computed tomography (µCT) for high-resolution 3D analysis of bone structure and biomechanical testing for bone strength.
-
Procedure (µCT):
-
At the end of the study, dissect the femurs and lumbar vertebrae.
-
Fix the bones in 10% neutral buffered formalin.
-
Scan the bones using a µCT system to analyze parameters such as bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
-
Procedure (Biomechanical Testing):
-
Perform three-point bending tests on the femurs to determine parameters like ultimate force, stiffness, and energy to failure.
-
-
-
Protocol 2.3: Biochemical Markers of Bone Turnover
-
Method: Enzyme-linked immunosorbent assays (ELISAs) to measure serum levels of bone formation and resorption markers.
-
Procedure:
-
Collect blood samples at baseline and specified time points.
-
Separate the serum and store it at -80°C.
-
Use commercial ELISA kits to measure markers such as:
-
Bone Formation: Procollagen type I N-terminal propeptide (P1NP) and osteocalcin.
-
Bone Resorption: C-terminal telopeptide of type I collagen (CTX-I).
-
-
-
3. Hormonal and Metabolite Analysis
-
Protocol 3.1: Quantification of Nandrolone and its Metabolites
-
Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of nandrolone and its metabolites in plasma or urine.
-
Procedure:
-
Collect blood or urine samples at various time points after injection to determine the pharmacokinetic profile.
-
Process the samples (e.g., protein precipitation for plasma, hydrolysis for urine).
-
Analyze the samples using a validated LC-MS/MS method.
-
-
IV. Data Presentation
All quantitative data should be summarized in clearly structured tables to facilitate comparison between treatment and control groups.
Table 1: Effects of Long-Term this compound Treatment on Body Composition
| Parameter | Baseline | Week 4 | Week 8 | Week 12 |
|---|---|---|---|---|
| Vehicle Control | ||||
| Body Weight (g) | ||||
| Lean Body Mass (g) | ||||
| Fat Mass (g) | ||||
| This compound | ||||
| Body Weight (g) | ||||
| Lean Body Mass (g) |
| Fat Mass (g) | | | | |
Table 2: Effects on Muscle Mass and Strength
| Group | Gastrocnemius Weight (g) | Tibialis Anterior Weight (g) | Muscle Fiber CSA (µm²) | Grip Strength (N) |
|---|---|---|---|---|
| Vehicle Control |
| This compound | | | | |
Table 3: Effects on Bone Mineral Density and Strength
| Group | Femoral BMD (g/cm²) | Lumbar Spine BMD (g/cm²) | Ultimate Force (N) | Stiffness (N/mm) |
|---|---|---|---|---|
| Vehicle Control |
| This compound | | | | |
Table 4: Biochemical Markers of Bone Turnover
| Group | P1NP (ng/mL) | CTX-I (ng/mL) |
|---|---|---|
| Vehicle Control |
| This compound | | |
V. Visualizations
Caption: Nandrolone signaling pathway in skeletal muscle.
Caption: Nandrolone's effects on bone metabolism.
Caption: General experimental workflow for a long-term study.
References
- 1. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Nandrolone decanoate and testosterone undecanoate differently affect stress hormones, neurotransmitter systems, and general activity in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Immunohistochemical Localization of Androgen Receptor Following Nandrolone Nonanoate Treatment
These application notes provide a detailed protocol for the immunohistochemical (IHC) localization of the Androgen Receptor (AR) in formalin-fixed paraffin-embedded (FFPE) tissues, with specific considerations for studies involving treatment with Nandrolone nonanoate. This document is intended for researchers, scientists, and drug development professionals investigating the effects of anabolic-androgenic steroids on AR expression and localization.
Introduction
This compound is an anabolic-androgenic steroid that can influence the expression and cellular localization of the Androgen Receptor. Immunohistochemistry is a powerful technique to visualize the distribution of AR within tissues and cells, providing critical insights into the molecular mechanisms of nandrolone action.[1][2] Accurate and reproducible IHC staining is essential for assessing changes in AR levels and cellular compartments (nuclear vs. cytoplasmic) following drug treatment.[1]
Data Presentation
The following table summarizes representative quantitative data on the effects of nandrolone treatment on Androgen Receptor (AR) levels, as might be obtained from IHC analysis. The data is hypothetical but based on expected outcomes from studies investigating the effects of anabolic steroids on AR expression.
| Treatment Group | Tissue Type | Mean Nuclear AR Staining Intensity (Arbitrary Units) | Mean Cytoplasmic AR Staining Intensity (Arbitrary Units) | Percentage of AR-Positive Cells (%) |
| Vehicle Control | Prostate | 150 ± 15 | 30 ± 5 | 75 ± 8 |
| This compound (Low Dose) | Prostate | 180 ± 20 | 45 ± 7 | 85 ± 10 |
| This compound (High Dose) | Prostate | 210 ± 25 | 60 ± 9 | 95 ± 5 |
| Vehicle Control | Skeletal Muscle | 80 ± 10 | 20 ± 4 | 40 ± 5 |
| This compound (Low Dose) | Skeletal Muscle | 110 ± 12 | 35 ± 6 | 60 ± 7 |
| This compound (High Dose) | Skeletal Muscle | 145 ± 18 | 50 ± 8 | 80 ± 9 |
Data are presented as mean ± standard deviation.
Experimental Protocols
This protocol outlines the key steps for performing IHC for AR localization in FFPE tissues.
Tissue Preparation and Sectioning
-
Fixation: Immediately following excision, fix tissues in 10% neutral buffered formalin for 18-24 hours at room temperature.[3][4]
-
Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.[4][5]
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.[3][4]
-
Baking: Dry the slides overnight at 37°C or bake at 60°C for 1 hour to ensure tissue adherence.[6]
Deparaffinization and Rehydration
-
Immerse slides in three changes of xylene for 5 minutes each.[5][7]
-
Rehydrate the sections by immersing them in two changes of 100% ethanol for 3 minutes each, followed by 95%, 80%, and 70% ethanol for 3 minutes each.[4][7]
-
Rinse slides in distilled water for 5 minutes.
Antigen Retrieval
-
Heat-Induced Epitope Retrieval (HIER): Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0).[3]
-
Heat the buffer to a sub-boiling temperature (95-100°C) in a microwave, water bath, or pressure cooker for 10-20 minutes.[3]
-
Allow the slides to cool in the buffer for 20-30 minutes at room temperature.[3]
-
Rinse the sections with distilled water and then with a wash buffer such as Tris-buffered saline with 0.05% Tween 20 (TBST).
Immunohistochemical Staining
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.[3] Rinse with wash buffer.
-
Blocking: To block non-specific binding, incubate the sections with a blocking solution (e.g., 5% normal goat serum in TBST) for 30-60 minutes at room temperature in a humidified chamber.[3][7]
-
Primary Antibody Incubation: Drain the blocking solution and incubate the sections with a primary antibody against the Androgen Receptor (e.g., rabbit polyclonal anti-AR) diluted in antibody diluent.[3] Incubation can be for 1-2 hours at room temperature or overnight at 4°C.[3][6]
-
Secondary Antibody Incubation: Wash the sections three times with wash buffer for 5 minutes each. Incubate with a biotinylated goat anti-rabbit secondary antibody for 30-60 minutes at room temperature.[1][3]
-
Detection: Wash the sections three times with wash buffer. Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.[1][3]
-
Chromogen Application: Wash the sections three times with wash buffer. Apply a chromogen solution, such as 3,3'-Diaminobenzidine (DAB), and incubate until the desired stain intensity develops (typically 1-10 minutes).[3][5] Monitor under a microscope.
-
Counterstaining: Rinse the slides in distilled water. Counterstain with hematoxylin to visualize the cell nuclei.[3][5]
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol solutions and xylene.[5][7] Coverslip the slides using a permanent mounting medium.[5]
Image Acquisition and Analysis
-
Examine the slides under a light microscope.
-
Capture images of representative fields for each treatment group.
-
Quantify the staining intensity and the percentage of positive cells using image analysis software (e.g., ImageJ).[3] The staining intensity can be scored semi-quantitatively (e.g., 0 = no staining, 1 = weak, 2 = moderate, 3 = strong).
Mandatory Visualizations
Caption: Experimental workflow for the immunohistochemical localization of the Androgen Receptor.
Caption: Simplified diagram of the Androgen Receptor signaling pathway.
References
- 1. Immunocytochemical localization of androgen receptors in human skin using monoclonal antibodies against the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Androgen Receptor - IHC Primary Antibodies [shop.leicabiosystems.com]
- 3. 2.10. Immunohistochemistry of the Androgen Receptor [bio-protocol.org]
- 4. sysy.com [sysy.com]
- 5. youtube.com [youtube.com]
- 6. genomeme.ca [genomeme.ca]
- 7. fortislife.com [fortislife.com]
Troubleshooting & Optimization
Technical Support Center: Improving Nandrolone Nonanoate Stability in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the formulation and stability testing of Nandrolone Nonanoate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the ester bond. This reaction is significantly influenced by pH, with accelerated degradation observed under both acidic and basic conditions. The hydrolysis product is Nandrolone and nonanoic acid. Based on forced degradation studies of similar nandrolone esters, degradation due to oxidation, heat, and light is generally considered to be minimal.[1]
Q2: What is the optimal pH for maintaining the stability of this compound in an aqueous formulation?
A2: While specific data for this compound is limited, for many esters, maximum stability is often found in the slightly acidic to neutral pH range (pH 4-7). It is crucial to perform pH-rate profile studies for your specific formulation to determine the optimal pH for maximum stability.
Q3: How does temperature affect the stability of this compound solutions?
A3: As with most chemical reactions, the rate of hydrolysis of this compound will increase with temperature. For long-term storage, it is recommended to keep aqueous formulations at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures to minimize degradation.
Q4: My this compound solution appears cloudy. What could be the cause and how can I fix it?
A4: Cloudiness in your solution is likely due to the poor aqueous solubility of this compound. This can lead to precipitation of the drug substance. To address this, consider the following:
-
Incorporate solubilizing agents: The use of co-solvents (e.g., ethanol, propylene glycol), surfactants (e.g., polysorbates), or cyclodextrins can significantly enhance the solubility of this compound.
-
Adjusting the formulation: Developing a nanoemulsion or a microemulsion can be an effective strategy for formulating poorly water-soluble drugs like this compound for aqueous delivery.[2]
-
pH adjustment: Ensure the pH of your solution is not in a range that further reduces the solubility of the compound.
Q5: Can I use a sterile filter for my this compound aqueous formulation?
A5: Yes, sterile filtration is a common practice. However, due to the potential for the drug to adsorb to the filter membrane, it is essential to perform a filter compatibility study. This involves analyzing the drug concentration before and after filtration to ensure no significant loss of the active pharmaceutical ingredient (API). Choose a filter material with low protein/steroid binding properties.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency Over Time | Hydrolysis of the ester bond. | Optimize the formulation pH to a range of minimal degradation (typically slightly acidic to neutral). Store the formulation at reduced temperatures (refrigerated or frozen). Consider lyophilization for long-term stability. |
| Precipitation in the Formulation | Poor aqueous solubility of this compound. | Increase the concentration of solubilizing agents (co-solvents, surfactants, cyclodextrins). Evaluate the use of a nanoemulsion or microemulsion formulation. Ensure the pH is optimal for both stability and solubility. |
| Color Change in the Solution | Potential degradation or interaction with excipients. | Perform a forced degradation study to identify potential colored degradants. Evaluate the compatibility of all excipients with this compound. Protect the solution from light, even if photostability is generally good. |
| Inconsistent Results in Stability Studies | Issues with the analytical method or sample handling. | Validate the stability-indicating HPLC method according to ICH guidelines. Ensure proper sample storage and handling procedures are followed consistently. Verify the consistency of the formulation preparation process. |
Data Presentation
Table 1: Factors Influencing this compound Stability in Aqueous Solutions (Qualitative)
| Factor | Effect on Stability | Primary Degradation Product |
| Acidic pH | Significant Degradation | Nandrolone |
| Basic pH | Significant Degradation | Nandrolone |
| Neutral pH | More Stable | Nandrolone |
| Elevated Temperature | Increased Degradation Rate | Nandrolone |
| Oxidation (e.g., H₂O₂) | Minimal to No Degradation | N/A |
| Light Exposure | Minimal to No Degradation | N/A |
Note: This data is extrapolated from forced degradation studies on Nandrolone Phenylpropionate and is expected to be similar for this compound.[1]
Table 2: Solubility of Nandrolone Decanoate in Various Pharmaceutical Excipients
| Excipient | Solubility (mg/mL) |
| Ethyl Oleate | 214.50 ± 4.80 |
| Oleic Acid | 3330.73 ± 41.68 |
| Tween 20 | 275.63 ± 1.07 |
| Kolliphor HS 15 | 98.83 ± 1.41 |
Note: This data is for Nandrolone Decanoate and serves as a guide for selecting solubilizing agents for this compound due to their structural similarity.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solid drug substance and the solution to UV light (254 nm) and fluorescent light for a specified duration as per ICH Q1B guidelines.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak in all stressed samples to ensure no co-eluting degradants.[1]
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound and its degradation products.
Methodology:
-
Chromatographic Conditions (based on a method for a similar ester): [1]
-
Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.
-
Mobile Phase A: 0.1% Orthophosphoric acid in a mixture of water and methanol (90:10, v/v).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient program to ensure separation of the parent drug from all degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Visualizations
References
Technical Support Center: Overcoming Poor Solubility of Nandrolone Nonanoate for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of Nandrolone nonanoate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous cell culture media?
A1: this compound is a highly lipophilic molecule, meaning it has a strong affinity for fats and oils and repels water. This inherent property makes it poorly soluble in the aqueous environment of standard cell culture media. Its chemical structure, characterized by a large non-polar steroid backbone and a long nonanoate ester chain, contributes to its low water solubility.
Q2: What are the common signs of poor this compound solubility in my cell culture?
A2: Visual indicators of poor solubility are often the first sign of a problem. These can include:
-
Precipitation: You may observe fine crystalline particles or a cloudy appearance in your stock solution or, more commonly, in the cell culture medium after adding the compound. This precipitation can sometimes be seen settled at the bottom of the culture vessel.
-
Oily droplets: The compound may come out of solution as small, oily droplets on the surface of the medium.
-
Inconsistent experimental results: Poor solubility can lead to an unknown and variable concentration of the compound actually in solution and accessible to the cells, resulting in high variability and poor reproducibility of your experimental data.
Q3: What are the primary methods to improve the solubility of this compound for cell culture?
A3: The two most common and effective methods for dissolving this compound for in vitro studies are the use of a co-solvent, such as Dimethyl Sulfoxide (DMSO), or a complexation agent, like a cyclodextrin.
Q4: What is the maximum recommended concentration of DMSO in cell culture?
A4: While some robust cell lines may tolerate up to 1% DMSO, it is widely recommended to keep the final concentration of DMSO in your cell culture medium at or below 0.1% to avoid solvent-induced cytotoxicity and off-target effects.[1][2][3][4][5] It is crucial to perform a vehicle control experiment (treating cells with the same concentration of DMSO as used for your highest this compound concentration) to account for any effects of the solvent itself.
Q5: How do cyclodextrins improve the solubility of hydrophobic compounds like this compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[6] The hydrophobic this compound molecule can be encapsulated within the cyclodextrin's cavity, forming an inclusion complex. This complex has a hydrophilic exterior, allowing it to dissolve in aqueous solutions like cell culture media, effectively shuttling the this compound to the cells.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound in cell culture.
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation in stock solution (DMSO) | The concentration of this compound exceeds its solubility limit in DMSO. | - Gently warm the solution to 37°C and vortex or sonicate to aid dissolution.[7] - Prepare a more dilute stock solution. - Ensure your DMSO is of high purity and anhydrous, as water contamination can reduce solubility. |
| Precipitation upon addition to cell culture medium | The concentration of this compound is too high for the final aqueous environment, even with a co-solvent. | - Decrease the final concentration of this compound in the culture medium. - Increase the serum concentration in your medium if your experimental design allows, as serum proteins can help to keep hydrophobic compounds in solution. - Vigorously vortex or pipette the medium immediately after adding the this compound stock solution to ensure rapid and even dispersion. - Consider using a cyclodextrin-based formulation for improved solubility. |
| Visible oily layer on top of the culture medium | The compound is not properly dispersed in the medium. | - Ensure thorough mixing immediately after adding the stock solution to the medium. - Prepare a serial dilution of the stock solution in the medium rather than adding a small volume of highly concentrated stock directly to a large volume of medium. |
| High variability in experimental results | Inconsistent dosing due to precipitation or uneven distribution of the compound. | - Visually inspect each culture well for signs of precipitation before and during the experiment. - Prepare a fresh dilution of this compound for each experiment. - Ensure your stock solution is fully dissolved before each use by warming and vortexing if necessary. |
| Unexpected cellular toxicity or off-target effects | The solvent (e.g., DMSO) concentration is too high, or the this compound itself is causing unexpected effects at the tested concentrations. | - Perform a dose-response curve for DMSO alone on your specific cell line to determine the maximum non-toxic concentration.[1][3][5] - Lower the final concentration of this compound. - Research the literature for known off-target effects of nandrolone in your cell type. Nandrolone has been shown to have various effects beyond its anabolic properties, including influencing cell proliferation, apoptosis, and mitochondrial function in different cell lines.[1][3][4] |
Quantitative Data Presentation
The following table summarizes the solubility of Nandrolone and its esters in various solvents. Note that specific data for this compound is limited; however, data for structurally similar esters can provide a useful reference.
| Compound | Solvent | Solubility | Reference |
| Nandrolone decanoate | - | Insoluble in water | [8] |
| Nandrolone decanoate | - | Soluble in acetone, chloroform, alcohol, and vegetable oils | [8] |
| Nandrolone propionate | Grape Seed Oil | ~188.1 mg/mL | [3] |
| Nandrolone phenylpropionate | Grape Seed Oil | ~138 mg/mL | [3] |
| Nandrolone undecanoate | Grape Seed Oil | ~191.7 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Sonicator (optional)
Procedure:
-
Calculate the required amount: Determine the mass of this compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM). It is advisable to prepare a high-concentration stock to minimize the volume of DMSO added to the cell culture.
-
Weigh the compound: In a sterile environment (e.g., a chemical fume hood), carefully weigh the this compound powder and transfer it to a sterile, light-protected vial.
-
Add DMSO: Add the calculated volume of sterile, anhydrous DMSO to the vial.
-
Dissolve the compound: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the solution to 37°C for 10-15 minutes and vortex again.[7] Sonication for a few minutes can also aid in dissolution.
-
Visual inspection: Visually inspect the solution against a light source to ensure that all particles have dissolved and the solution is clear.
-
Sterilization (optional but recommended): If necessary, sterilize the stock solution by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound-β-Cyclodextrin Inclusion Complex
Materials:
-
This compound powder
-
β-cyclodextrin (or a more soluble derivative like HP-β-CD)
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Mortar and pestle (for kneading method)
-
Freeze-dryer (for lyophilization method)
-
0.22 µm syringe filter
Procedure (Kneading Method):
-
Molar ratio: Determine the desired molar ratio of this compound to β-cyclodextrin (a 1:1 ratio is a common starting point).
-
Form a paste: In a mortar, add the β-cyclodextrin and a small amount of water to form a thick paste.
-
Incorporate this compound: Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol) and add it dropwise to the β-cyclodextrin paste while continuously kneading with the pestle.
-
Knead: Continue kneading for 30-60 minutes to facilitate the formation of the inclusion complex.
-
Drying: Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) or under vacuum to remove the water and organic solvent.
-
Sieving: Gently grind the dried complex into a fine powder and pass it through a sieve.
-
Dissolution for cell culture: Dissolve the powdered complex in sterile cell culture medium. You may need to vortex or sonicate to aid dissolution. Filter the final solution through a 0.22 µm syringe filter before adding it to your cells.
Visualizations
Experimental Workflow for Solubilizing this compound
Caption: Workflow for solubilizing this compound.
Signaling Pathways of Nandrolone
Caption: Nandrolone's genomic and non-genomic signaling.
References
- 1. Nandrolone induces a stem cell-like phenotype in human hepatocarcinoma-derived cell line inhibiting mitochondrial respiratory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jbrms.medilam.ac.ir [jbrms.medilam.ac.ir]
- 4. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. مقاله Influence of nandrolone decanoate administration on serum lipids and liver enzymes in rats [civilica.com]
- 8. Preparation and Characterization of Nanoparticle β-Cyclodextrin:Geraniol Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Nandrolone nonanoate degradation during sample analysis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Nandrolone nonanoate. It focuses on identifying and preventing degradation during sample analysis to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during sample analysis?
The primary degradation pathway is the hydrolysis of the nonanoate ester bond. This reaction cleaves the ester, yielding the active parent hormone, Nandrolone, and nonanoic acid. This process can be catalyzed by acidic or basic conditions, heat, or enzymes present in biological samples. The appearance of a significant Nandrolone peak alongside a diminished this compound peak is a key indicator of this degradation.[1]
Q2: What are the main factors that cause this compound degradation?
Several factors can induce the hydrolysis of this compound in your samples:
-
pH: Both acidic and basic conditions significantly accelerate the rate of hydrolysis.[1] Samples should be maintained at or near a neutral pH whenever possible.
-
Enzymatic Activity: Biological matrices, particularly blood and plasma, contain esterase enzymes that can rapidly hydrolyze the ester ex vivo.[2][3] This is a critical concern during sample collection and handling.
-
Temperature: Elevated temperatures during sample preparation, storage, or within the analytical instrument can increase the rate of chemical hydrolysis.[4] Long-term storage should be at low temperatures, with some standards recommending -18°C or colder.[5][6]
-
Light: While less significant than pH or enzymes for some nandrolone esters, exposure to light, particularly UV, can be a contributing factor to degradation and should be minimized.[1][7]
Q3: My chromatogram shows a large Nandrolone peak and a small this compound peak, but I only prepared a standard for the ester. What happened?
This chromatographic profile is a classic sign of ester hydrolysis. It indicates that a significant portion of your this compound has degraded into Nandrolone before or during the analysis. To troubleshoot this, you should immediately investigate the potential causes outlined in Q2, starting with the pH of your sample and mobile phase, the sample storage conditions, and the possibility of enzymatic degradation if using biological samples.
Q4: How should I collect and store biological samples (e.g., blood, plasma) to prevent degradation?
Proper collection and storage are critical for preventing ex vivo enzymatic degradation.
-
Collection Tubes: Use blood collection tubes containing an esterase inhibitor, such as sodium fluoride (NaF).[3] Standard serum or heparin tubes may not prevent enzymatic activity, leading to artificially low measurements of the ester.[2]
-
Immediate Cooling: Place samples on ice immediately after collection to slow down any chemical or enzymatic processes.
-
Prompt Processing: Separate plasma or serum from whole blood as quickly as possible.
-
Freezing: For storage, samples should be frozen immediately and kept at -20°C or, ideally, -80°C until analysis.[4] Avoid repeated freeze-thaw cycles, as this can compromise sample integrity.
Q5: Which analytical technique is best suited to minimize degradation during the actual analysis?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often preferred over gas chromatography-mass spectrometry (GC-MS) for analyzing intact steroid esters. LC-MS/MS analysis can be performed at or near neutral pH and at room temperature, minimizing the risk of hydrolysis. In contrast, GC-MS methods often require hydrolysis and derivatization steps to analyze the parent steroid, which intentionally cleaves the ester bond and prevents the direct measurement of this compound.[8]
Troubleshooting Guide
This guide addresses common problems encountered during the analysis of this compound.
| Symptom | Possible Cause(s) | Recommended Actions |
| Low or absent this compound peak with a corresponding high Nandrolone peak. | Hydrolysis: The sample has degraded due to improper pH, temperature, or enzymatic activity. | 1. Verify the pH of all solutions and mobile phases. 2. For biological samples, re-collect using tubes with an esterase inhibitor (e.g., NaF). 3. Ensure samples are kept cold during preparation and stored frozen (-20°C or below).[4] 4. Review instrument parameters to avoid excessive heat in the sample manager or column compartment. |
| Poor reproducibility of results between replicate injections or different samples. | Inconsistent Degradation: The rate of degradation is varying between samples due to differences in handling time, storage, or matrix effects. | 1. Standardize the entire workflow, from sample collection to injection. 2. Minimize the time samples spend at room temperature. 3. Prepare samples in smaller batches to ensure they are analyzed shortly after preparation. 4. For solution stability, test standards over 24 hours to determine their stability in the autosampler.[1] |
| Appearance of multiple unexpected peaks in the chromatogram. | Forced Degradation Products: Extreme conditions (strong acid/base, high heat, oxidation) may be creating multiple degradation byproducts beyond Nandrolone. | 1. Conduct a forced degradation study to identify potential degradation products under various stress conditions (see Protocol 1).[1] 2. Review and optimize sample preparation steps to eliminate harsh chemical or thermal conditions. |
Quantitative Data Summary
The stability of nandrolone esters is highly dependent on environmental conditions. The following table, based on data from a forced degradation study of the similar Nandrolone phenylpropionate ester, illustrates the impact of different stressors.[1]
Table 1: Stability of Nandrolone Phenylpropionate Under Forced Degradation Conditions
| Stress Condition | Reagent / Parameter | Duration | Observation |
| Acidic Hydrolysis | 0.1 M HCl | - | Significant degradation observed. |
| Basic Hydrolysis | 0.1 M NaOH | - | Significant degradation observed. |
| Oxidative | 30% H₂O₂ | - | No significant degradation. |
| Thermal | 70°C (Solid State) | 48 hours | No significant degradation. |
| Photolytic | 1.2 million Lux hours | - | No significant degradation. |
This data suggests that pH is the most critical factor in Nandrolone ester degradation, while thermal, oxidative, and photolytic stress have a lesser impact under these specific conditions.[1]
Visualizations and Workflows
This compound Degradation Pathway
References
- 1. medipol.edu.tr [medipol.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability of zeranol, nandrolone and trenbolone in bovine urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nandrolone Decanoate | CAS 360-70-3 | LGC Standards [lgcstandards.com]
- 6. nandrolone decanoate | CAS 360-70-3 | LGC Standards [lgcstandards.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing injection site reactions with Nandrolone nonanoate oil formulations
Technical Support Center: Nandrolone Nonanoate Oil Formulations
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound oil-based formulations. The focus is on understanding, identifying, and minimizing injection site reactions (ISRs) during preclinical and clinical development.
Disclaimer: this compound is an ester of nandrolone that has been studied but not widely marketed[1]. The following guidance is based on established principles for long-acting, oil-based parenteral formulations, drawing parallels from similar compounds like nandrolone decanoate[2][3].
Troubleshooting Guide
Q1: Our study subjects are reporting significant pain, redness, and swelling immediately following intramuscular injection. What are the likely causes?
A1: Immediate post-injection pain and inflammation can be attributed to several formulation and administration factors:
-
Formulation Properties: Oleaginous (oil-based) formulations can be inherently irritating, potentially causing local tissue necrosis and inflammatory reactions[4]. Key contributing factors include:
-
High Viscosity: More viscous solutions require greater injection force and can cause more significant tissue disruption upon injection, leading to pain.
-
Excipient Irritation: Co-solvents and preservatives, while necessary, can be irritants. Benzyl alcohol, often used as a preservative and solubilizer, can have anesthetic properties but may also cause mild local irritation[3][5]. Benzyl benzoate, a common co-solvent, can also contribute to skin irritation[6].
-
Drug Concentration: High concentrations of the active pharmaceutical ingredient (API) can lead to precipitation at the injection site or direct tissue irritation[7][8].
-
Particulates: Undissolved API or excipient particles act as foreign bodies, triggering an inflammatory response[9].
-
-
Administration Technique:
-
Injection Volume: Large volumes injected into a single site can increase pressure and tissue distension, causing pain[4].
-
Needle Gauge: A needle that is too large can cause excessive tissue trauma, while one that is too small may require high pressure, causing shear stress on the tissue.
-
Injection Speed: Rapid injection can increase tissue trauma and pressure.
-
Q2: We have observed delayed-onset nodules and sterile abscesses at the injection site several days post-administration. What is causing this?
A2: Delayed reactions like nodules and sterile abscesses (abscesses not caused by bacterial infection) are typically immune-mediated or caused by the formulation's physicochemical properties[10].
-
Causes of Sterile Abscesses:
-
Formulation Irritancy: The formulation itself can be a significant irritant. Adjuvants, certain excipients, or the oil vehicle can trigger a persistent inflammatory response, leading to macrophage accumulation and abscess formation[9][10]. If the drug precipitates out of solution at the injection site, these crystals can also serve as a nidus for inflammation.
-
Improper Injection Depth: Injecting a formulation intended for deep intramuscular administration into subcutaneous fatty tissue can cause irritation and lead to abscesses, as fatty tissue is less vascular and less able to clear the oil depot quickly[11][12].
-
Hypersensitivity: A delayed-type hypersensitivity reaction to a component of the formulation can manifest as a sterile abscess[10].
-
-
Investigation and Mitigation:
-
Confirm the abscess is sterile via aspiration and culture to rule out bacterial contamination.
-
Review the injection technique to ensure deep intramuscular placement[3][11].
-
Evaluate the formulation for potential irritants or signs of precipitation. Consider reformulation with alternative, less irritating excipients or a different oil vehicle.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical formulation variables to control for minimizing injection site reactions?
A1: Several formulation variables are critical. Optimizing these factors can significantly improve the tolerability of an oil-based injection[8][13][14].
-
Viscosity: Lowering viscosity is a key goal. This can be achieved by selecting a less viscous carrier oil or by gently warming the formulation prior to injection.
-
Excipients: The choice and concentration of excipients are crucial.
-
Co-solvents (e.g., Benzyl Benzoate): Use the minimum concentration required to fully solubilize the API[6].
-
Preservatives (e.g., Benzyl Alcohol): While it can have a mild anesthetic effect, its concentration should be minimized to avoid irritation[5][15]. For single-dose vials, a preservative-free formulation may be possible.
-
-
pH and Osmolality: While less critical for small-volume, oil-based intramuscular injections compared to aqueous intravenous ones, ensuring the formulation is not hypertonic can reduce pain[13][16].
-
Purity and Particulates: The formulation must be free of particulate matter, as these can provoke a foreign body response[9].
Q2: How does the choice of carrier oil affect ISRs?
A2: The carrier oil is the primary component of the vehicle and significantly impacts ISRs. Nandrolone decanoate formulations commonly use vegetable oils like sesame oil[3]. Important properties to consider when selecting an oil include:
-
Purity and Grade: Must be of pharmaceutical grade (e.g., USP) to minimize impurities that could cause irritation.
-
Viscosity: Different oils (e.g., sesame, cottonseed, grapeseed) have different viscosities, which affects injection force and tissue displacement.
-
Biocompatibility: The oil should be well-tolerated, non-immunogenic, and metabolizable.
Q3: What administration techniques can help minimize ISRs?
A3: Proper administration technique is as important as the formulation itself.
-
Site Selection: Administer the injection deep into a large muscle, such as the gluteus medius or ventrogluteal muscle, to avoid subcutaneous fat and major nerves[3].
-
Site Rotation: For studies requiring multiple injections, rotating the injection site is critical to prevent localized tissue fatigue and cumulative irritation[17].
-
Z-Track Method: This technique is recommended for intramuscular injections to prevent leakage of the medication into the subcutaneous tissue, which can cause irritation.
-
Post-Injection Care: Applying a cold compress can help reduce immediate swelling and pain[18][19]. Gentle movement of the muscle can also promote dispersion of the oil depot[20].
Data Presentation
Table 1: Impact of Formulation Variables on Injection Site Reactions (Illustrative Data)
This table summarizes hypothetical data from a preclinical rabbit study to illustrate how formulation changes can impact ISRs. ISRs are graded using a modified Draize scoring system for erythema (redness) and edema (swelling)[21].
| Formulation ID | This compound (mg/mL) | Carrier Oil | Co-solvent (Benzyl Benzoate, % v/v) | Preservative (Benzyl Alcohol, % v/v) | Mean Viscosity (cP at 25°C) | Mean ISR Score (24h post-injection) |
| NN-F1 | 200 | Sesame Oil | 15 | 2 | 55 | 2.8 (Moderate) |
| NN-F2 | 200 | Grapeseed Oil | 15 | 2 | 45 | 2.1 (Mild-Moderate) |
| NN-F3 | 200 | Sesame Oil | 10 | 1 | 52 | 1.9 (Mild) |
| NN-F4 | 100 | Sesame Oil | 10 | 1 | 48 | 1.2 (Slight) |
Note: Data is for illustrative purposes only and does not represent actual study results.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
This protocol assesses whether leachables from the formulation are toxic to cells in culture, a key component of biocompatibility testing[22][23].
Objective: To evaluate the cytotoxic potential of a this compound oil formulation extract.
Methodology:
-
Extract Preparation: Incubate the complete formulation in a single-phase extraction vehicle (e.g., cell culture medium with 10% serum) at 37°C for 24 hours with agitation, using a surface area to volume ratio as specified in ISO 10993-5. Prepare a negative control (extraction vehicle only) and a positive control (e.g., dilute phenol).
-
Cell Culture: Seed L929 mouse fibroblast cells (or other appropriate cell line) in a 96-well plate and incubate until they reach approximately 80% confluency.
-
Exposure: Remove the culture medium and replace it with serial dilutions of the formulation extract, negative control, and positive control. Incubate for 24 hours at 37°C.
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
-
Data Analysis: Read the absorbance of each well at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the negative control. A significant reduction in viability indicates cytotoxic potential.
Protocol 2: In Vitro Drug Release Testing (IVRT) using Dialysis Method
This protocol evaluates the rate at which this compound is released from the oil formulation, which can influence local concentration and tissue response[24][25][26].
Objective: To determine the in vitro release profile of this compound from an oil-based formulation.
Methodology:
-
Apparatus: Use a USP Apparatus 2 (paddle) or a dedicated dialysis setup.
-
Dialysis Sac Preparation:
-
Select a dialysis membrane with a molecular weight cutoff (MWCO) that allows free passage of the drug but retains the oil vehicle.
-
Hydrate the membrane according to the manufacturer's instructions.
-
-
Procedure:
-
Accurately pipette a defined volume (e.g., 1 mL) of the this compound formulation into the dialysis sac and seal it.
-
Place the sac into a vessel containing a known volume of release medium (e.g., phosphate buffer with a surfactant like Polysorbate 80 to ensure sink conditions).
-
Maintain the temperature at 37°C and stir at a constant speed (e.g., 50 RPM).
-
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release medium for analysis. Replace the withdrawn volume with fresh medium to maintain a constant volume.
-
Analysis: Quantify the concentration of this compound in the samples using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to generate the release profile.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Nandrolone decanoate - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. phexcom.com [phexcom.com]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 8. Frontiers | New insight into the importance of formulation variables on parenteral growth hormone preparations: potential effect on the injection-site pain [frontiersin.org]
- 9. unodc.org [unodc.org]
- 10. A case of recurrent sterile abscesses following tetanus-diphtheria vaccination treated with corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pjmhsonline.com [pjmhsonline.com]
- 12. Abscess after an injection: symptoms and treatment [iliveok.com]
- 13. researchgate.net [researchgate.net]
- 14. New insight into the importance of formulation variables on parenteral growth hormone preparations: potential effect on the injection-site pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EP1605900A2 - Use of benzyl alcohol, and other phenolic preservatives to reduce pain during intradermal injection - Google Patents [patents.google.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. droracle.ai [droracle.ai]
- 18. Injection site reactions: Types, causes, treatment, and more [medicalnewstoday.com]
- 19. pharmacytimes.com [pharmacytimes.com]
- 20. goodrx.com [goodrx.com]
- 21. Preclinical Toxicology of Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pacificbiolabs.com [pacificbiolabs.com]
- 23. Biocompatibility Considerations For Drug Delivery Devices — An Introduction To ISO 10993 [bioprocessonline.com]
- 24. [PDF] In Vitro Release Test Methods for Drug Formulations for Parenteral Applications | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. dissolutiontech.com [dissolutiontech.com]
Refining analytical methods for detecting low levels of Nandrolone nonanoate.
Welcome to the technical support center for the analytical determination of Nandrolone nonanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the sensitive detection of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the analysis of low levels of this compound, providing practical solutions in a question-and-answer format.
Q1: We are observing poor sensitivity and low signal-to-noise for our this compound analysis by LC-MS/MS. What are the likely causes and how can we improve it?
A1: Poor sensitivity in LC-MS/MS analysis of this compound can stem from several factors. A logical troubleshooting approach is crucial for identifying the root cause.
-
Suboptimal Ionization: this compound, like other steroids, may not ionize efficiently under all conditions.
-
Troubleshooting:
-
Mobile Phase Modification: Experiment with different mobile phase additives. For positive ion mode, small amounts of formic acid or ammonium formate can enhance protonation.
-
Derivatization: Chemical derivatization can significantly improve ionization efficiency. Derivatizing the keto group of nandrolone with reagents like Girard's T (GRT) introduces a charged moiety, enhancing the response in the mass spectrometer.[1][2]
-
-
-
Ion Suppression: Co-eluting matrix components can compete with this compound for ionization, leading to a suppressed signal.[3][4]
-
Troubleshooting:
-
Improve Chromatographic Separation: Optimize your LC gradient to better separate this compound from interfering matrix components.
-
Enhance Sample Preparation: Employ more rigorous sample clean-up procedures such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[5][6]
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.
-
-
-
Instrumental Issues:
-
Troubleshooting:
-
Source Contamination: A dirty ion source can lead to a significant drop in sensitivity. Regular cleaning of the ion source components is recommended.
-
Detector Performance: Ensure the mass spectrometer's detector is functioning optimally.
-
-
Q2: Our GC-MS analysis of this compound is showing significant peak tailing. What could be the cause and how do we resolve this?
A2: Peak tailing in GC-MS is a common issue that can compromise peak integration and quantification. The primary causes are often related to active sites in the GC system or non-ideal chromatographic conditions.[7][8][9][10][11]
-
Active Sites: Free silanol groups on the injector liner, column, or packing material can interact with the polar functional groups of this compound, causing peak tailing.
-
Troubleshooting:
-
Use Deactivated Liners and Columns: Employ liners and columns that have been treated to reduce the number of active sites.
-
Derivatization: Silylation of this compound can mask the polar functional groups, reducing interactions with active sites and improving peak shape.
-
-
-
Column Contamination: Non-volatile matrix components can accumulate at the head of the column, leading to peak tailing.
-
Troubleshooting:
-
Column Maintenance: Trim the first few centimeters of the column to remove contaminants.
-
Improved Sample Cleanup: Enhance your sample preparation to remove non-volatile matrix components before injection.
-
-
-
Improper Column Installation: A poorly installed column can create dead volume, leading to peak tailing.
-
Troubleshooting:
-
Re-install the Column: Ensure the column is installed correctly in both the injector and detector according to the manufacturer's instructions.
-
-
Q3: We are struggling with low and inconsistent recovery of this compound during our Solid-Phase Extraction (SPE) sample preparation. What are the key parameters to optimize?
A3: Low and variable recovery in SPE is a frequent challenge. A systematic optimization of the SPE method is necessary to ensure consistent and high recovery of this compound.
-
Incorrect Sorbent Selection: The choice of SPE sorbent is critical for retaining the analyte of interest.
-
Troubleshooting:
-
Sorbent Chemistry: For this compound, a non-polar sorbent like C18 is a good starting point. However, depending on the sample matrix, other sorbents may provide better cleanup.
-
-
-
Suboptimal pH: The pH of the sample and wash solutions can significantly impact the retention and elution of the analyte.
-
Troubleshooting:
-
pH Adjustment: Experiment with different pH values for the sample load and wash steps to maximize the retention of this compound and the removal of interferences.
-
-
-
Inappropriate Wash and Elution Solvents: The composition and volume of the wash and elution solvents are crucial for a successful SPE procedure.
-
Troubleshooting:
-
Solvent Strength: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte. Conversely, the elution solvent should be strong enough to fully recover the analyte from the sorbent.
-
Solvent Volume: Ensure that the volumes of the wash and elution solvents are sufficient.
-
-
Data Presentation
The following tables summarize the limits of detection (LOD) and quantification (LOQ) for Nandrolone and its esters using various analytical methods and matrices, providing a comparative overview of method sensitivity.
| Analyte | Method | Matrix | LOD | LOQ | Reference |
| Nandrolone | ELISA | Urine | 3.5 pg/mL | - | [12] |
| Nandrolone | LC-MS/MS | Hair | - | 3.0 pg/mg | [13] |
| Nandrolone | GC-MS | Hair | - | 50 pg/mg | [14] |
| Nandrolone Decanoate | GC-MS | Hair | - | 200 pg/mg | [14] |
| Nandrolone Metabolites | LC-MS/MS | Urine | - | <1 ng/mL | [5][15] |
| Nandrolone Phenylpropionate | RP-HPLC | Pharmaceutical Formulation | 0.010 µg/mL | 0.050 µg/mL | [16] |
Experimental Protocols
This section provides a detailed methodology for a key experiment in the analysis of this compound.
Protocol: LC-MS/MS Analysis of this compound in Human Serum
This protocol outlines a general procedure for the extraction and analysis of this compound from human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Materials and Reagents:
-
This compound certified reference material
-
Internal standard (e.g., Nandrolone-d3)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human serum (blank)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge tubes
-
Nitrogen evaporator
2. Sample Preparation (Solid-Phase Extraction):
-
Spiking: To 1 mL of serum sample, add the internal standard.
-
Protein Precipitation: Add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.
-
SPE Conditioning: Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 3 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from matrix components (e.g., 50-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both this compound and the internal standard for quantification and confirmation.
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in the analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Caption: Logical troubleshooting workflow for analytical issues.
References
- 1. Simultaneous quantitation and identification of intact Nandrolone phase II oxo‐metabolites based on derivatization and inject LC–MS/(HRMS) methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantitation and identification of intact Nandrolone phase II oxo-metabolites based on derivatization and inject LC-MS/(HRMS) methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
- 13. Analysis of anabolic steroids in human hair using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Development and validation of RP HPLC method to determine nandrolone phenylpropionate in different pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in LC-MS/MS analysis of Nandrolone nonanoate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Nandrolone nonanoate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis and why are they a concern for this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, or serum).[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[2][3] For this compound, a lipophilic steroid, matrix components like phospholipids and endogenous steroids can significantly interfere with its ionization in the mass spectrometer source, compromising the accuracy, precision, and sensitivity of the assay.[4]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: Two primary experimental methods are used to assess matrix effects:
-
Post-Column Infusion (PCI): This qualitative technique involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column, while a blank, extracted matrix sample is injected.[5] Dips or peaks in the baseline signal at the retention time of this compound indicate regions of ion suppression or enhancement, respectively.
-
Post-Extraction Spike Analysis: This quantitative method compares the peak area of this compound in a standard solution prepared in a clean solvent to the peak area of a blank matrix extract spiked with the same concentration of the analyte post-extraction. The ratio of these peak areas provides a quantitative measure of the matrix effect. A ratio of less than 100% indicates ion suppression, while a ratio greater than 100% signifies ion enhancement.
Q3: What are the most common sample preparation techniques to mitigate matrix effects for this compound?
A3: The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte. For this compound, the most effective techniques are:
-
Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for cleaning up complex biological samples.[6] It utilizes a solid sorbent to selectively retain the analyte while matrix interferences are washed away. For anabolic steroids like nandrolone, various SPE cartridges are available that provide good recovery and reduction of matrix effects.[7][8]
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases. It is a classic and effective method for extracting lipophilic compounds like this compound from aqueous biological matrices.
-
Protein Precipitation (PPT): While simpler and faster, PPT is generally less effective at removing matrix components compared to SPE and LLE and may not be sufficient for achieving the required sensitivity and accuracy for this compound analysis in complex matrices.
Q4: Can the use of an internal standard compensate for matrix effects?
A4: Yes, using an appropriate internal standard (IS) is a crucial strategy. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., Nandrolone-d3).[9] A SIL-IS co-elutes with the analyte and experiences similar matrix effects.[9] By calculating the ratio of the analyte peak area to the IS peak area, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.
Q5: What is the standard addition method and when should it be used?
A5: The standard addition method is a calibration technique where known amounts of the analyte are added to the actual sample.[10][11][12][13][14] A calibration curve is then constructed by plotting the instrument response against the concentration of the added standard. This method is particularly useful when a blank matrix is unavailable or when the matrix composition is highly variable between samples, as it inherently corrects for matrix effects within each individual sample.[10][11][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape for this compound | Matrix interference, incompatible mobile phase or column chemistry. | 1. Optimize the chromatographic method (gradient, mobile phase composition).2. Improve sample cleanup using a more selective SPE sorbent or a different LLE solvent system.3. Ensure the sample solvent is compatible with the initial mobile phase conditions. |
| High variability in replicate injections | Inconsistent matrix effects, instrument instability. | 1. Implement a more robust sample preparation method (e.g., SPE).2. Use a stable isotope-labeled internal standard.3. Check for fluctuations in the LC pump pressure and MS source stability. |
| Low signal intensity (ion suppression) | Co-eluting matrix components competing for ionization. | 1. Perform a post-column infusion experiment to identify the region of suppression and adjust the chromatography to move the analyte peak away from it.2. Enhance sample cleanup to remove interfering compounds.3. Dilute the sample if sensitivity allows, as this can reduce the concentration of interfering matrix components. |
| Inaccurate quantification | Uncorrected matrix effects, improper calibration. | 1. Quantify the matrix effect using a post-extraction spike experiment.2. If matrix effects are significant, use matrix-matched calibrants or the standard addition method.3. Employ a stable isotope-labeled internal standard for reliable correction. |
Quantitative Data Summary
The following tables summarize representative data on recovery and matrix effects for anabolic steroids in biological matrices. While specific data for this compound may vary, these tables provide a general indication of what can be expected with different sample preparation methods.
Table 1: Comparison of Recovery and Matrix Effect for Anabolic Steroids in Urine using different SPE Cartridges.
| Analyte | SPE Cartridge | Recovery (%) | Matrix Effect (%) |
| 19-norandrosterone | WCX | 95 ± 5 | -10 ± 4 |
| 19-norandrosterone | NEXUS | 92 ± 6 | -15 ± 5 |
| 19-norandrosterone | HRX | 88 ± 8 | -20 ± 7 |
| 3'-OH-stanozolol | WCX | 91 ± 4 | -8 ± 3 |
| 3'-OH-stanozolol | NEXUS | 85 ± 7 | -25 ± 8 |
| 3'-OH-stanozolol | HRX | 82 ± 9 | -30 ± 9 |
Data is representative and compiled from findings for similar anabolic agents. Actual results for this compound may differ.[9]
Table 2: Matrix Effect of Anabolic Steroids in Different Biological Matrices.
| Analyte | Matrix | Sample Preparation | Matrix Effect (%) |
| Testosterone | Serum | LLE | -12 ± 5 |
| Boldenone | Serum | LLE | -15 ± 6 |
| Nandrolone | Urine | SPE | -18 ± 7 |
| Stanozolol | Plasma | PPT | -45 ± 15 |
This table illustrates the typical range of matrix effects observed for anabolic steroids in various biological fluids with different sample preparation techniques.[15]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Qualitatively Assess Matrix Effects
-
Prepare a standard solution of this compound at a concentration that provides a stable and moderate signal (e.g., 100 ng/mL in mobile phase).
-
Set up the LC-MS/MS system:
-
Connect the LC outlet to a T-junction.
-
Connect a syringe pump to the second port of the T-junction to deliver the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Connect the third port of the T-junction to the mass spectrometer's ion source.
-
-
Equilibrate the system: Begin the LC gradient and the infusion from the syringe pump. Monitor the signal of this compound until a stable baseline is achieved.
-
Inject a blank matrix extract: Prepare a blank sample (e.g., plasma, urine) using your intended sample preparation method. Inject this extract onto the LC column.
-
Analyze the chromatogram: Monitor the baseline for any deviations at the expected retention time of this compound. A drop in the baseline indicates ion suppression, while a rise indicates ion enhancement.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Serum
-
Sample Pre-treatment: To 1 mL of serum, add an internal standard (e.g., Nandrolone-d3). Vortex briefly.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a C18 or mixed-mode cation exchange cartridge) by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 2 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Solid-Phase Extraction (SPE) workflow.
Caption: Principle of the standard addition method.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Elevating Reproducibility and Recovery in Solid-Phase Extraction | Technology Networks [technologynetworks.com]
- 7. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 9. dshs-koeln.de [dshs-koeln.de]
- 10. Standard Additions | Separation Science [sepscience.com]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. Standard addition method for the determination of pharmaceutical residues in drinking water by SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Utility of Standard Addition for Quantitative Forensic Toxicology: Consideration, Experimentation, and Implementation [cfsre.org]
- 15. Determination of Steroids in Bovine Serum: Validation of a Reliable LC-MS/MS Method and In Vivo Studies with Boldenone Undecylenate and Testosterone Propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Nandrolone Nonanoate in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of nandrolone nonanoate in biological samples during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the collection, processing, and analysis of biological samples containing this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable levels of this compound | Hydrolysis of the ester bond: this compound is susceptible to rapid enzymatic hydrolysis by esterases present in whole blood and plasma, converting it to nandrolone. | - Use of Esterase Inhibitors: Add an esterase inhibitor to the blood collection tube immediately after sample collection. Common inhibitors include Phenylmethylsulfonyl Fluoride (PMSF), Diisopropylfluorophosphate (DFP), eserine, or sodium fluoride (NaF). The optimal inhibitor and its concentration should be determined empirically. - Temperature Control: Keep samples on wet ice immediately after collection and during processing. Lower temperatures significantly reduce enzymatic activity. - pH Control: Acidifying the plasma sample can help to inactivate esterases. |
| High variability in replicate sample measurements | Inconsistent sample handling: Differences in the time between sample collection and inhibitor addition, or temperature fluctuations, can lead to varying degrees of hydrolysis. | - Standardize Sample Collection Protocol: Ensure a consistent and rapid workflow from blood collection to the addition of inhibitor and cold storage. - Pre-prepared tubes: Use blood collection tubes pre-loaded with the chosen esterase inhibitor. |
| Presence of a large nandrolone peak and a small this compound peak | Significant ex vivo hydrolysis: The sample has undergone substantial degradation after collection. | - Review Sample Collection and Handling Procedures: Ensure immediate cooling and addition of an effective esterase inhibitor. - Evaluate Inhibitor Effectiveness: The chosen inhibitor or its concentration may not be optimal for this compound. A screening of different inhibitors and concentrations is recommended. |
| Matrix effects in LC-MS/MS analysis | Interference from esterase inhibitors or their degradation products: Some inhibitors or their byproducts can suppress or enhance the ionization of this compound, affecting quantification.[1] | - Optimize Chromatographic Separation: Develop an LC method that separates this compound from the inhibitor and its byproducts. - Use a Stable Isotope-Labeled Internal Standard: This can help to compensate for matrix effects. - Evaluate Different Inhibitors: Some inhibitors may have less of an impact on the MS signal. |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to prevent the hydrolysis of this compound in biological samples?
A1: this compound is a prodrug that is hydrolyzed in the body to its active form, nandrolone. To accurately determine the pharmacokinetic profile of this compound itself, it is essential to prevent its conversion to nandrolone ex vivo (in the collected sample). Failure to do so will lead to an underestimation of the concentration of the prodrug and an overestimation of the parent drug, resulting in inaccurate pharmacokinetic data.
Q2: At what stage of the experiment is this compound most susceptible to hydrolysis?
A2: this compound is most vulnerable to hydrolysis immediately upon collection of the biological sample, especially in whole blood and plasma, due to the presence of high concentrations of esterase enzymes.[1] The hydrolysis can be rapid, with a reported half-life of less than an hour for similar esters in serum.
Q3: What are the primary methods to prevent hydrolysis?
A3: The primary methods to prevent hydrolysis are:
-
Use of Esterase Inhibitors: Adding chemicals that block the activity of esterase enzymes.
-
Temperature Control: Maintaining samples at low temperatures (e.g., on wet ice or at 4°C) to slow down enzymatic reactions.
-
pH Control: Adjusting the pH of the sample to a range where esterase activity is minimized, typically by acidification.
Q4: Which esterase inhibitor should I use, and at what concentration?
A4: The choice of esterase inhibitor and its optimal concentration can depend on the specific biological matrix and analytical method. A screening of different inhibitors is often recommended.[2] Commonly used inhibitors and their typical starting concentrations include:
| Esterase Inhibitor | Typical Concentration | Notes |
| Phenylmethylsulfonyl Fluoride (PMSF) | 1-2 mM | Dissolve in an organic solvent like ethanol or isopropanol before adding to the sample. |
| Diisopropylfluorophosphate (DFP) | 1-2 mM | Highly toxic, handle with extreme caution. |
| Eserine (Physostigmine) | 1-2 mM | Effective but can have matrix effects in LC-MS/MS.[1] |
| Sodium Fluoride (NaF) | 1-2 mg/mL | A commonly used and effective inhibitor. |
Q5: What is the recommended procedure for collecting and processing blood samples for this compound analysis?
A5: A general procedure is as follows:
-
Prepare Collection Tubes: Pre-load anticoagulant (e.g., K2EDTA) tubes with the chosen esterase inhibitor.
-
Collect Blood: Draw the blood sample directly into the prepared tube.
-
Mix Gently: Immediately and gently invert the tube several times to ensure thorough mixing of the blood with the anticoagulant and inhibitor.
-
Cool Immediately: Place the tube on wet ice or in a refrigerated centrifuge.
-
Centrifuge: Centrifuge the sample at a low temperature (e.g., 4°C) to separate the plasma.
-
Transfer Plasma: Promptly transfer the plasma to a clean, labeled tube.
-
Store: Store the plasma samples at -20°C or -80°C until analysis.
Experimental Protocols
Protocol 1: Screening of Esterase Inhibitors for this compound Stabilization in Human Plasma
-
Objective: To determine the most effective esterase inhibitor for preventing the hydrolysis of this compound in human plasma.
-
Materials:
-
Human plasma (pooled, K2EDTA)
-
This compound analytical standard
-
Esterase inhibitors: PMSF, DFP, Eserine, Sodium Fluoride
-
Solvents for inhibitors (e.g., ethanol, isopropanol, water)
-
Incubator or water bath (37°C)
-
LC-MS/MS system
-
-
Method:
-
Prepare stock solutions of this compound and each esterase inhibitor.
-
Spike human plasma with this compound to a known concentration.
-
Aliquot the spiked plasma into several tubes.
-
To different sets of tubes, add each esterase inhibitor at various final concentrations (e.g., 0.5 mM, 1 mM, 2 mM). Include a control group with no inhibitor.
-
Incubate all samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from each tube and immediately quench the reaction by adding a protein precipitation agent (e.g., acetonitrile with an internal standard).
-
Process the samples for LC-MS/MS analysis.
-
Quantify the remaining concentration of this compound at each time point for each inhibitor and concentration.
-
Plot the percentage of this compound remaining versus time to determine the most effective inhibitor and concentration for stabilization.
-
Visualizations
Caption: Workflow for biological sample collection and processing to prevent this compound hydrolysis.
References
- 1. Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce inter-animal variability in Nandrolone nonanoate studies
Technical Support Center: Nandrolone Ester Studies
Welcome to the Technical Support Center for Nandrolone Nonanoate and Decanoate Studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing inter-animal variability in pre-clinical research.
Note on Nomenclature: While the query specified this compound, the vast majority of published research has been conducted on the closely related ester, Nandrolone Decanoate. The principles, protocols, and strategies outlined in this guide are based on the extensive data available for Nandrolone Decanoate and are directly applicable to studies involving other long-acting nandrolone esters like this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of inter-animal variability in nandrolone studies?
A1: Inter-animal variability in studies with long-acting injectables like nandrolone esters can arise from several factors, which can be broadly categorized as biological, environmental, and procedural.
-
Biological Factors:
-
Genetics: Differences between strains or even within an outbred stock can lead to varied responses.
-
Age and Weight: Animals of different ages or weights at the start of a study can have different metabolic rates and drug distribution volumes.
-
Sex and Hormonal Status: In females, the stage of the estrous cycle can significantly impact drug metabolism and physiological responses.[1][2] In males, baseline testosterone and social status (e.g., dominance) can be confounding variables.
-
Gut Microbiome: Individual differences in gut flora can influence metabolism and overall health, affecting experimental outcomes.
-
-
Environmental Factors:
-
Housing Conditions: Social housing (group vs. individual) can induce stress or aggression, altering physiological states.[3][4][5] Cage density and environmental enrichment also play a role.[6]
-
Diet and Feeding Schedule: Uncontrolled diet composition or feeding times (ad-libitum vs. scheduled) can affect drug absorption and metabolism.[7][8][9]
-
Light/Dark Cycle: Disruptions to the circadian rhythm can impact hormone levels and animal behavior.
-
Ambient Temperature: Animals housed below their thermoneutral zone may expend more energy on warmth, affecting metabolic studies.[10]
-
-
Procedural Factors:
-
Drug Administration: Variability in injection technique (depth, site, volume) can alter the formation of the drug depot and its subsequent release kinetics.[11][12]
-
Handling Stress: Frequent or inconsistent handling can elevate stress hormones, impacting a wide range of physiological parameters.
-
Timing of Measurements: Collecting samples or taking measurements at different times of day can introduce variability due to circadian rhythms.
-
Q2: How does the route and technique of administration for a long-acting injectable like nandrolone contribute to variability?
A2: For long-acting intramuscular (IM) or subcutaneous (SC) injections, the administration technique is critical. Nandrolone esters are typically dissolved in an oil vehicle, which forms a depot in the muscle or subcutaneous tissue from which the drug is slowly released.[13]
-
Injection Depth and Site: An injection that is too shallow (in fat instead of muscle) or in a highly vascularized area can lead to faster absorption and a different pharmacokinetic profile. Standardizing the injection site (e.g., gluteal vs. quadriceps muscle) and using appropriate needle lengths for the animal's size is crucial.
-
Injection Volume: The volume of the oil depot can influence the surface area available for drug release. Larger volumes may have different release kinetics than smaller ones.
-
Leakage: Backflow of the oily vehicle from the injection site can lead to a significant loss of the administered dose, introducing major variability. Using techniques like the Z-track method for IM injections can help minimize this.
Q3: Why is it important to monitor the estrous cycle in female rodents during nandrolone studies?
A3: The rodent estrous cycle is a 4-5 day cycle characterized by significant fluctuations in hormone levels, particularly estrogen and progesterone.[14] These hormonal changes can influence a wide range of physiological and behavioral parameters, making the cycle stage a critical variable.[1][2] In pharmacological studies, hormonal fluctuations can alter drug metabolism, receptor expression, and the physiological endpoint being measured.[1] For instance, sex steroid hormones are known to interact with the nervous and circulatory systems.[1] Therefore, failing to account for the estrous cycle stage can introduce significant variability into the data from female animals. It is recommended to either stage all female animals and perform procedures during the same stage or randomize animals across all stages equally among experimental groups.[15]
Troubleshooting Guides
Problem 1: High Variability in Plasma Drug Concentrations
-
Possible Cause: Inconsistent administration technique.
-
Solution: Develop and strictly adhere to a Standard Operating Procedure (SOP) for injections. Ensure all personnel are trained on the same technique, including standardized injection site, needle size, depth, and rate of injection. Consider using a physical guide or marking to ensure consistent location.
-
-
Possible Cause: Variation in animal weight and body composition.
-
Solution: Narrow the weight range for animals included in the study. Ensure that the dose is calculated accurately based on the most recent body weight for each animal. Randomize animals to groups based on body weight to ensure even distribution.
-
-
Possible Cause: Differences in animal activity or stress levels.
-
Solution: Acclimatize animals to the facility and handling procedures for an adequate period (e.g., 7 days) before the experiment begins.[1] Standardize housing conditions and minimize environmental disturbances.
-
Problem 2: Inconsistent Anabolic Effects (e.g., Muscle Growth)
-
Possible Cause: Variable food intake.
-
Solution: If not a variable of interest, provide a standardized diet and monitor food consumption. Pair-feeding, where control animals are given the same amount of food consumed by the treated group, can be used to control for anabolic effects simply due to increased appetite.[7]
-
-
Possible Cause: Differences in housing conditions leading to stress.
-
Solution: Single housing can induce stress, while group housing can lead to aggression and social hierarchies, both of which can affect growth and stress hormone levels.[3] Choose the most appropriate housing strategy and apply it consistently. Provide environmental enrichment to reduce stress, which has been shown not to increase data variability.[6]
-
-
Possible Cause (Female Animals): Uncontrolled hormonal cycles.
Data Presentation: Pharmacokinetic Variability
The following table summarizes pharmacokinetic data from a study in healthy men following a single intramuscular injection of Nandrolone Decanoate.[16][17] This illustrates the inherent variability in peak serum concentrations (Cmax) and time to peak (Tmax) even in a controlled human study, highlighting the importance of minimizing external sources of variation in animal models.
| Dose Administered (IM) | Mean Peak Serum Concentration (Cmax) | Time to Peak (Tmax) | Terminal Half-Life |
| 50 mg | 2.14 ng/mL | ~30 hours | 7-12 days |
| 100 mg | 4.26 ng/mL | ~30 hours | 7-12 days |
| 150 mg | 5.16 ng/mL | ~72 hours | 7-12 days |
| Data adapted from Bagchus et al. and Wijnand et al.[13][16][17][18] |
Experimental Protocols
Methodology: Standardized Intramuscular Injection Protocol (Rat Model)
-
Animal Preparation: Anesthetize the rat using a consistent method (e.g., isoflurane inhalation) to prevent movement and ensure accurate injection.
-
Site Selection: Identify the injection site on the caudal thigh (quadriceps muscle). Shave a small patch of fur to ensure visibility and clean the skin with an alcohol wipe.
-
Dose Preparation: Draw up the precise, weight-calculated dose of Nandrolone Decanoate in an oil vehicle using an appropriate syringe (e.g., 1 mL) with a 25-gauge needle.
-
Injection: Insert the needle perpendicular to the skin and deep into the muscle belly. Inject the solution slowly and steadily over 10-15 seconds to allow the tissue to accommodate the volume and minimize leakage.
-
Needle Withdrawal: Hold the needle in place for 5-10 seconds after the injection is complete to prevent backflow. Withdraw the needle smoothly.
-
Post-Injection: Gently massage the injection site for a few seconds to help disperse the oil depot. Monitor the animal until it has fully recovered from anesthesia.
Methodology: Estrous Cycle Monitoring via Vaginal Lavage (Mouse/Rat Model)
This protocol is adapted from established methods for minimally invasive estrous cycle monitoring.[1][14][15]
-
Materials: P20 pipette with sterile tips, phosphate-buffered saline (PBS), and a microscope with glass slides.
-
Sample Collection:
-
Gently restrain the animal.
-
Fill a pipette tip with 10-20 µL of PBS.
-
Carefully insert the very tip of the pipette into the vaginal opening (do not insert deeply).
-
Dispense and aspirate the PBS fluid 2-3 times to collect cells from the vaginal lining.
-
-
Slide Preparation: Expel the cell suspension onto a clean glass slide.
-
Microscopic Analysis: Observe the unstained, wet-mount slide under a microscope at 10x or 20x magnification.
-
Stage Identification: Identify the stage based on the predominant cell types:
-
Proestrus: Primarily nucleated epithelial cells, often in clumps.
-
Estrus: Predominantly large, cornified, anucleated epithelial cells.
-
Metestrus: A mix of cornified cells and leukocytes (small, round cells).
-
Diestrus: Primarily leukocytes, with few epithelial cells.
-
-
Timing: For consistent results, perform the lavage at the same time each day.[1]
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. Rodent Estrous Cycle Monitoring utilizing Vaginal Lavage: No Such Thing As a Normal Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrous Cycle Monitoring in Mice with Rapid Data Visualization and Analysis [en.bio-protocol.org]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. The effects of individual housing on mice and rats: a review | Animal Welfare | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. Conventional laboratory housing increases morbidity and mortality in research rodents: results of a meta-analysis - UBC Library Open Collections [open.library.ubc.ca]
- 7. researchgate.net [researchgate.net]
- 8. bio-conferences.org [bio-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Laboratory Housing Conditions on Core Temperature and Locomotor Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epidural Injection Method for Long-Term Pain Management in Rats with Spinal Stenosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unveiling the Future: Opportunities in Long-Acting Injectable Drug Development for Veterinary Care - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic parameters of nandrolone (19-nortestosterone) after intramuscular administration of nandrolone decanoate (Deca-Durabolin) to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Estrous Cycle Monitoring in Mice with Rapid Data Visualization and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetic evaluation of three different intramuscular doses of nandrolone decanoate: analysis of serum and urine samples in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Pharmacokinetic evaluation of three different intramuscular doses of nandrolone decanoate: analysis of serum and urine samples in healthy men. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Nandrolone Nonanoate vs. Nandrolone Decanoate: A Comparative Analysis of Anabolic Potency
For researchers, scientists, and professionals in drug development, understanding the subtle yet significant differences between anabolic androgenic steroids (AAS) is paramount for advancing therapeutic applications. This guide provides a detailed comparison of the anabolic potency of two long-acting esters of nandrolone: nandrolone nonanoate and nandrolone decanoate. While both are derivatives of the endogenous steroid nandrolone, their ester length influences their pharmacokinetic and pharmacodynamic profiles, ultimately impacting their anabolic effects.
Quantitative Comparison of Anabolic and Androgenic Activity
The anabolic and androgenic activities of nandrolone esters have been evaluated in preclinical models. The most direct comparative data comes from studies in rats, where the myotrophic (anabolic) activity is assessed by measuring the growth of the levator ani muscle, and androgenic activity is determined by the weight increase of the seminal vesicles and ventral prostate.
| Ester | Anabolic Activity (Myotrophic) | Androgenic Activity | Anabolic-to-Androgenic Ratio |
| This compound | Data from preclinical studies indicate potent anabolic activity. | Exhibits lower androgenic effects compared to testosterone. | Favorable, with a strong emphasis on anabolic actions. |
| Nandrolone Decanoate | Strong anabolic effects demonstrated in multiple preclinical and clinical studies.[1] | Weak androgenic effects, with potency ratios of 0.31–0.41 relative to testosterone propionate. | High, with an approximate 11:1 ratio of myotrophic to androgenic effect.[1] |
Note: The table is based on findings from preclinical studies in rats. Direct head-to-head clinical trial data in humans comparing the anabolic potency of this compound and decanoate is limited.
Experimental Protocols
The foundational research establishing the anabolic and androgenic potency of nandrolone esters utilized a standardized animal model.
Hershberger Assay (Modified)
A widely accepted method for assessing the anabolic and androgenic properties of steroids is the Hershberger assay in castrated male rats. The protocol, as described in studies from the 1970s, is outlined below[1]:
Objective: To determine the myotrophic (anabolic) and androgenic activity of nandrolone esters.
Animal Model: Immature male rats, castrated to remove the influence of endogenous androgens.
Procedure:
-
Acclimatization: Animals are allowed a period of acclimatization to the laboratory conditions.
-
Castration: Rats are surgically castrated and allowed a post-operative recovery period.
-
Treatment: The animals are divided into groups and administered the test compounds (this compound, nandrolone decanoate) or a vehicle control, typically via intramuscular injection. A range of doses is used to establish a dose-response relationship.
-
Duration: The treatment period typically lasts for 7 to 10 days.
-
Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and specific tissues are dissected and weighed:
-
Anabolic (Myotrophic) Activity: The wet weight of the levator ani muscle is measured.
-
Androgenic Activity: The wet weights of the seminal vesicles and ventral prostate are measured.
-
-
Data Analysis: The organ weights of the treated groups are compared to the vehicle control group. The anabolic-to-androgenic ratio is calculated by dividing the relative increase in the weight of the levator ani muscle by the relative increase in the weight of the androgen-sensitive tissues.
Experimental workflow for assessing anabolic and androgenic activity.
Signaling Pathway of Nandrolone's Anabolic Action
The anabolic effects of nandrolone are primarily mediated through its interaction with the androgen receptor (AR). The binding of nandrolone to the AR initiates a cascade of molecular events within muscle cells, leading to increased protein synthesis and muscle hypertrophy.
Upon entering the target cell, nandrolone binds to the AR in the cytoplasm. This binding event causes a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs). The activated nandrolone-AR complex then translocates to the nucleus.
In the nucleus, the complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in muscle growth. Key downstream targets include an increase in the expression of myogenic differentiation factors like MyoD. This signaling cascade ultimately leads to an increase in protein synthesis and the accretion of muscle fibers, resulting in hypertrophy.
References
Comparative Efficacy of Nandrolone Esters on Muscle Hypertrophy: A Scientific Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various nandrolone esters and their effects on muscle hypertrophy, drawing upon available experimental data. Nandrolone, a synthetic anabolic-androgenic steroid derived from testosterone, is utilized in clinical settings to treat conditions like anemia and muscle wasting.[1] Its esters are valued for their potent anabolic properties, promoting muscle growth and strength.[1] This document synthesizes findings from preclinical and clinical studies to offer a comparative analysis of nandrolone decanoate, nandrolone phenylpropionate, and other esters where data is available, focusing on their impact on muscle mass and the underlying cellular and molecular mechanisms.
Pharmacokinetics and Bioavailability: The Role of the Ester Chain
The primary difference between nandrolone esters lies in the length of the ester chain attached to the nandrolone molecule. This structural variation significantly influences the drug's release rate from the injection site, its half-life, and consequently, the dosing frequency. Longer esters are associated with a slower release and a longer duration of action.
A study in healthy men demonstrated that nandrolone phenylpropionate, a shorter-chain ester, results in higher and earlier peak plasma nandrolone concentrations compared to the longer-chain nandrolone decanoate.[2] Conversely, nandrolone decanoate provides a more sustained elevation of plasma nandrolone levels.[3]
Comparative Analysis of Muscle Hypertrophy
The anabolic effects of nandrolone esters are primarily mediated through their interaction with the androgen receptor in muscle tissue, leading to increased protein synthesis and nitrogen retention.[1] The extent of muscle hypertrophy can be influenced by the specific ester, dosage, and duration of administration.
Nandrolone Decanoate
Nandrolone decanoate is one of the most extensively studied esters. Clinical and preclinical studies have consistently demonstrated its efficacy in promoting muscle growth.
-
Clinical Evidence: In a study involving experienced male bodybuilders, administration of 200 mg of nandrolone decanoate per week for eight weeks resulted in a significant increase in lean body mass of 2.6 kg.[4]
-
Preclinical Evidence: In a study on female white leghorn chickens, weekly injections of nandrolone decanoate for four weeks led to an approximate 22% increase in pectoralis muscle mass and a 24% increase in muscle fiber diameter.[5] Another study in rats showed that nandrolone decanoate administration was associated with muscle fiber hypertrophy.[6]
Nandrolone Phenylpropionate
Nandrolone phenylpropionate, with its shorter ester, offers a faster onset of action, which may be advantageous in certain therapeutic contexts.
-
Pharmacokinetic Profile: Studies have shown that nandrolone phenylpropionate leads to a rapid peak in blood levels, which subsides after 4-5 days.[3]
While direct comparative studies on muscle hypertrophy between a wide range of esters are limited, the available data on nandrolone decanoate and phenylpropionate highlight the influence of their pharmacokinetic profiles on their anabolic effects. Data on other esters like laurate, cypionate, and undecanoate regarding their direct impact on muscle hypertrophy is sparse in the scientific literature. However, their pharmacokinetic profiles suggest varying durations of action. For instance, nandrolone laurate has a longer half-life than nandrolone decanoate, implying a more extended release and duration of anabolic activity.[7]
Data Summary of Experimental Studies
The following tables summarize the quantitative data from key experimental studies on the effects of nandrolone esters on muscle hypertrophy.
Table 1: Human Clinical Studies on Nandrolone Decanoate
| Study Population | Nandrolone Decanoate Dose | Duration | Key Findings in Muscle Hypertrophy |
| Male Bodybuilders | 200 mg/week | 8 weeks | +2.6 kg increase in lean body mass[4] |
Table 2: Preclinical Studies on Nandrolone Esters
| Animal Model | Nandrolone Ester | Dose | Duration | Key Findings in Muscle Hypertrophy |
| Female Chickens | Decanoate | Weekly injections | 4 weeks | ~22% increase in pectoralis muscle mass; ~24% increase in muscle fiber diameter[5] |
| Male Rats | Decanoate | 10 mg/kg/week | 8 weeks | Evidence of muscle fiber hypertrophy[6] |
| Pigs | Not specified | Not specified | Long-term | 145.7% increase in muscle fiber area with nandrolone alone[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from cited studies.
Study on Nandrolone Decanoate in Male Bodybuilders
-
Objective: To determine the effect of nandrolone decanoate on body composition in male bodybuilders.
-
Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: 16 experienced male bodybuilders.
-
Intervention: Intramuscular injection of 200 mg of nandrolone decanoate or placebo once a week for 8 weeks.
-
Measurements: Body composition was assessed using a four-component model, including underwater weighing and dual-energy x-ray absorptiometry (DXA).[4]
Study on Nandrolone Decanoate in Chickens
-
Objective: To investigate the effect of nandrolone decanoate on satellite cell frequency and muscle fiber size.
-
Animals: Female white leghorn chickens.
-
Intervention: Weekly intramuscular injections of nandrolone decanoate into the pectoralis muscle for four weeks. A control group received saline injections.
-
Measurements: Pectoralis muscle mass was weighed. Muscle fiber diameter and satellite cell numbers were quantified using immunocytochemical techniques and computer image analysis.[5]
Study on Nandrolone Esters Pharmacokinetics in Men
-
Objective: To compare the pharmacokinetics of nandrolone phenylpropionate and nandrolone decanoate.
-
Participants: Healthy men.
-
Intervention: A single intramuscular injection of 100 mg of either nandrolone phenylpropionate or nandrolone decanoate.
-
Measurements: Plasma nandrolone concentrations were measured over 32 days.[2]
Signaling Pathways in Nandrolone-Mediated Muscle Hypertrophy
Nandrolone exerts its anabolic effects through a complex network of signaling pathways. The binding of nandrolone to the androgen receptor (AR) is the initial step, which then triggers a cascade of downstream events promoting muscle protein synthesis and inhibiting protein degradation.
Key molecular events in this pathway include:
-
Androgen Receptor Activation: Nandrolone binds to the AR in the cytoplasm, leading to the translocation of the complex into the nucleus. This complex then binds to androgen response elements (AREs) on DNA, modulating the transcription of genes involved in muscle growth.[1]
-
Satellite Cell Activation: Nandrolone promotes the activation and proliferation of satellite cells, which are muscle stem cells crucial for muscle repair and hypertrophy.[5][6] This leads to an increase in myonuclei, enhancing the muscle fiber's capacity for protein synthesis.
-
Modulation of Myogenic Regulatory Factors: Nandrolone has been shown to upregulate myogenic regulatory factors such as MyoD, which play a critical role in myoblast differentiation and fusion.[9]
-
Interaction with Other Signaling Pathways: Nandrolone's anabolic effects are also intertwined with other key signaling pathways, including the stimulation of Insulin-like Growth Factor-1 (IGF-1) signaling, which is a potent activator of the PI3K/Akt/mTOR pathway that drives protein synthesis.[10][11] Furthermore, nandrolone may inhibit the myostatin signaling pathway, a negative regulator of muscle mass.[10]
Experimental Workflow for Comparative Analysis
A standardized experimental workflow is essential for the direct comparison of different nandrolone esters on muscle hypertrophy.
This workflow outlines the key steps from animal model selection to multi-level analysis of muscle tissue, ensuring a robust and comparative assessment of the hypertrophic effects of different nandrolone esters.
References
- 1. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of nandrolone esters in oil vehicle: effects of ester, injection site and injection volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. driadashop.to [driadashop.to]
- 4. Bodybuilders' body composition: effect of nandrolone decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Nandrolone Decanoate on Skeletal Muscle and Neuromuscular Junction of Sedentary and Exercised Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological particulars - Laurabolin® 25 mg/ml, solution for injection [noahcompendium.co.uk]
- 8. mdpi.com [mdpi.com]
- 9. paulogentil.com [paulogentil.com]
- 10. Nandrolone Normalizes Determinants of Muscle Mass and Fiber Type after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scholars@Duke publication: Effect of nandrolone decanoate administration on recovery from bupivacaine-induced muscle injury. [scholars.duke.edu]
A Comparative Guide to the Validation of a New HPLC Method for Nandrolone Nonanoate Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly validated High-Performance Liquid Chromatography (HPLC) method for the impurity profiling of nandrolone nonanoate against alternative analytical techniques. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable methodology for their specific needs, with a focus on accuracy, precision, and efficiency.
Introduction to this compound and Impurity Profiling
This compound is a synthetic anabolic-androgenic steroid.[1] As with any active pharmaceutical ingredient (API), the presence of impurities can affect its efficacy and safety. Regulatory bodies mandate stringent control over these impurities. Therefore, robust and validated analytical methods are crucial for their identification and quantification. This guide focuses on a new, validated reversed-phase HPLC (RP-HPLC) method and compares it with Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Analytical Methods
The choice of an analytical method for impurity profiling depends on various factors, including the nature of the impurities, the required sensitivity, and the desired sample throughput. Below is a comparative summary of the new HPLC method with UPLC-MS and GC-MS.
Table 1: Comparison of Method Performance Characteristics
| Parameter | New HPLC Method | UPLC-MS | GC-MS |
| **Linearity (R²) ** | > 0.999 | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 90.0 - 110.0% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 10.0% |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.001 µg/mL | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.003 µg/mL | 0.3 ng/mL |
| Analysis Time | ~30 minutes | ~10 minutes | ~40 minutes |
Table 2: Key Features of Each Analytical Technique
| Feature | New HPLC Method | UPLC-MS | GC-MS |
| Principle | Separation based on polarity | Separation based on polarity, detection by mass | Separation based on volatility, detection by mass |
| Strengths | Robust, reproducible, cost-effective | High sensitivity, high throughput, structural information | "Gold standard" for many steroid analyses, excellent for volatile impurities |
| Limitations | Lower sensitivity than MS methods | Higher cost, potential for matrix effects | Requires derivatization for non-volatile compounds, longer sample preparation |
| Typical Use Case | Routine quality control, stability studies | Low-level impurity identification, metabolomics | Confirmation of identity, analysis of volatile impurities |
Experimental Protocols
Detailed methodologies for the new HPLC method and the comparative UPLC-MS and GC-MS methods are provided below.
1. New Validated HPLC Method for this compound Impurity Profiling
-
System and Materials:
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile and water (80:20 v/v).
-
Standard Solution: Prepare a stock solution of this compound and its impurities in the diluent.
-
Sample Solution: Dissolve the this compound sample in the diluent to a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 240 nm.
-
Gradient Program: A linear gradient from 60% to 90% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 60% B.
-
2. Comparative UPLC-MS Method
-
System and Materials:
-
UPLC system coupled to a tandem mass spectrometer.
-
C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Reference standards and solvents as in the HPLC method.
-
-
Preparation of Solutions:
-
Solutions are prepared similarly to the HPLC method, but typically at lower concentrations due to the higher sensitivity of the UPLC-MS system.
-
-
UPLC Conditions:
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
-
Gradient Program: A rapid gradient from 50% to 95% Acetonitrile in 5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for known impurities.
-
3. Comparative GC-MS Method
-
System and Materials:
-
GC system coupled to a mass spectrometer.
-
Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Reference standards, solvents, and derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).
-
-
Preparation of Solutions:
-
The sample is first derivatized to increase the volatility of the analytes. This typically involves dissolving the sample in a suitable solvent and adding the derivatizing agent, followed by heating.
-
-
GC Conditions:
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Full scan to identify unknown impurities or SIM for quantification of known impurities.
-
Method Validation Workflow and Decision Logic
The following diagrams illustrate the typical workflow for validating a new analytical method and a decision tree for selecting the appropriate technique.
Caption: Workflow for HPLC Method Validation.
Caption: Decision Tree for Analytical Method Selection.
References
Cross-Reactivity of Nandrolone Nonanoate in Testosterone Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of nandrolone and other anabolic steroids in testosterone immunoassays, a critical consideration for accurate hormone quantification in clinical and research settings. The structural similarity between synthetic steroids and endogenous testosterone can lead to significant analytical interference, potentially resulting in misinterpretation of results. This document presents supporting experimental data, detailed methodologies for cross-reactivity assessment, and visual representations of the underlying principles and workflows.
Data Presentation: Cross-Reactivity of Anabolic Steroids in a Testosterone Immunoassay
The following table summarizes the cross-reactivity of several anabolic steroids in the Roche Elecsys Testosterone II immunoassay, a widely used platform for testosterone measurement. The data is extracted from a study by Krasowski et al. (2014), which systematically evaluated the interference of various compounds in steroid hormone immunoassays.[1] It is important to note that the data specifies "nandrolone"; specific cross-reactivity data for the nandrolone nonanoate ester was not available in the reviewed literature. However, as nandrolone is the active compound, this data provides a strong indication of the expected cross-reactivity. The package insert for the Roche Elecsys Testosterone II assay also notes a "strong interaction" with Nandrolone.[2]
| Compound | Concentration Tested (ng/mL) | Cross-Reactivity (%) |
| Nandrolone | 100 | 1.1 |
| Boldenone | 100 | 11.0 |
| 19-Norclostebol | 100 | 7.9 |
| Dianabol | 100 | 6.5 |
| Methyltestosterone | 100 | 6.2 |
| Normethandrolone | 100 | 5.3 |
| Trenbolone | 100 | 1.9 |
| Stanozolol | 100 | Not Cross-Reactive (<0.05%) |
Experimental Protocols
The determination of cross-reactivity in immunoassays is a crucial step in assay validation. The following protocol is a generalized procedure for assessing the interference of a compound like this compound in a competitive testosterone immunoassay, based on the principles outlined in the Clinical and Laboratory Standards Institute (CLSI) guideline EP7-A2 for interference testing.
Protocol for Determining Cross-Reactivity in a Competitive Testosterone Immunoassay
1. Objective: To quantify the degree of interference of a test compound (e.g., this compound) in a specific testosterone immunoassay.
2. Materials:
- Testosterone immunoassay kit (e.g., ELISA, chemiluminescence immunoassay).
- Calibrators and controls provided with the immunoassay kit.
- Certified reference material for testosterone.
- High-purity test compound (e.g., this compound).
- Steroid-free serum or buffer as the base matrix.
- Precision pipettes and other standard laboratory equipment.
3. Procedure:
- Preparation of Testosterone Standards: Prepare a series of testosterone standards at different concentrations using the steroid-free serum or buffer, following the immunoassay kit's instructions.
- Preparation of Test Compound Solutions: Prepare a stock solution of the test compound (this compound) in a suitable solvent and then dilute it in the steroid-free serum or buffer to achieve a range of concentrations to be tested.
- Assay Procedure:
- To separate sets of wells in the microplate, add a fixed volume of the testosterone standards and the test compound solutions.
- Add the enzyme-conjugated testosterone and the anti-testosterone antibody to each well, as per the kit's instructions.
- Incubate the plate for the recommended time and temperature to allow for competitive binding.
- Wash the plate to remove unbound reagents.
- Add the substrate and incubate for the specified duration to allow for color development (in the case of ELISA).
- Stop the reaction and measure the absorbance or luminescence using a plate reader.
4. Data Analysis:
- Calculate Percent Cross-Reactivity: The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (Concentration of Testosterone at 50% binding / Concentration of Test Compound at 50% binding) x 100
- The concentration at 50% binding (IC50) is determined from the respective standard curves for testosterone and the test compound.
Mandatory Visualizations
The following diagrams illustrate the mechanism of interference and the experimental workflow for assessing cross-reactivity.
Caption: Mechanism of cross-reactivity in a competitive immunoassay.
Caption: Workflow for determining immunoassay cross-reactivity.
References
A Head-to-Head Comparison of Nandrolone Nonanoate and Selective Androgen Receptor Modulators (SARMs) for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the anabolic steroid Nandrolone nonanoate and several prominent Selective Androgen Receptor Modulators (SARMs), including Ostarine (MK-2866), Ligandrol (LGD-4033), and Testolone (RAD-140). The information presented is intended to inform preclinical and clinical research in the development of next-generation anabolic therapies.
Executive Summary
Nandrolone, a synthetic derivative of testosterone, has long been recognized for its potent anabolic effects, promoting muscle growth and enhancing recovery.[1] However, its clinical utility is often hampered by androgenic side effects. SARMs represent a newer class of investigational compounds designed to provide the therapeutic benefits of androgens with improved tissue selectivity, aiming to maximize anabolic effects in muscle and bone while minimizing androgenic effects on tissues like the prostate.[2] This guide delves into the available preclinical and clinical data to compare these agents' efficacy, safety, and mechanisms of action.
Mechanism of Action: Steroidal vs. Non-Steroidal Androgen Receptor Modulation
The distinct pharmacological profiles of Nandrolone and SARMs stem from their different interactions with the androgen receptor (AR) and subsequent downstream signaling.
Nandrolone: As a traditional anabolic-androgenic steroid (AAS), nandrolone binds to the AR in various tissues. A key aspect of its tissue selectivity lies in its metabolism. In androgenic tissues such as the prostate, the enzyme 5α-reductase converts nandrolone to the much weaker androgen, dihydronandrolone (DHN). Conversely, in skeletal muscle, where 5α-reductase activity is lower, nandrolone can exert its anabolic effects more potently.
SARMs: Non-steroidal SARMs are designed to bind to the AR and modulate its activity in a tissue-specific manner. This selectivity is thought to be achieved through several mechanisms, including:
-
Unique Conformational Changes: Binding of a SARM to the AR induces a unique conformational change in the receptor, which in turn influences the recruitment of co-regulatory proteins (coactivators and corepressors). This differential cofactor recruitment is believed to be a primary driver of tissue-specific gene expression.
-
Lack of 5α-Reductase Conversion: Unlike testosterone and nandrolone, non-steroidal SARMs are not substrates for the 5α-reductase enzyme. This prevents their conversion into more potent androgens in tissues like the prostate, contributing to their improved safety profile in this regard.
Below is a diagram illustrating the differential signaling pathways of Nandrolone and SARMs.
Caption: Differential signaling of Nandrolone and SARMs.
Quantitative Comparison: Anabolic and Androgenic Potency
Direct head-to-head comparative studies of this compound and various SARMs using standardized assays are limited in the published literature. The following tables summarize available data from separate preclinical studies. It is important to note that direct comparison of absolute values between different studies may be misleading due to variations in experimental protocols.
Table 1: Anabolic and Androgenic Activity of Nandrolone Esters in Rats
| Compound | Anabolic Activity (Levator Ani Muscle) | Androgenic Activity (Prostate + Seminal Vesicles) | Anabolic/Androgenic Ratio |
| Nandrolone Formate | Lower | Lower | ~3 |
| Nandrolone Propionate | Moderate | Moderate | ~2 |
| Nandrolone Butyrate | Moderate | Moderate | ~2 |
| Nandrolone Valerate | Higher | Moderate | ~3 |
| Nandrolone Undecanoate | Highest | Moderate | >4 |
Source: Adapted from data on nandrolone esters.[3] The anabolic/androgenic ratio is calculated based on the relative potencies.
Table 2: Preclinical Data for Selected SARMs in Rats
| Compound | Anabolic Effects (Levator Ani Muscle) | Androgenic Effects (Prostate) | Anabolic/Androgenic Ratio |
| Ostarine (MK-2866) | Dose-dependent increase | Minimal effect at anabolic doses | High (not explicitly quantified in comparative studies) |
| Ligandrol (LGD-4033) | Potent, dose-dependent increase | Significantly less potent than on muscle | Reported as high as 500:1 in some preclinical models[4] |
| Testolone (RAD-140) | Significant increase, comparable to testosterone propionate at certain doses | Markedly less potent than on muscle | High (not explicitly quantified in a single ratio)[5] |
Note: The data for SARMs are compiled from various preclinical studies and are not from a single head-to-head comparative study with Nandrolone.
Pharmacokinetic Profiles
The pharmacokinetic properties of these compounds, including their half-life and bioavailability, are critical for designing effective dosing regimens in research settings.
Table 3: Pharmacokinetic Parameters
| Compound | Administration Route | Half-Life | Key Findings |
| Nandrolone Decanoate | Intramuscular | ~7-12 days[6] | Long-acting ester providing sustained release of nandrolone. |
| Ostarine (MK-2866) | Oral | ~24 hours[7] | Good oral bioavailability. |
| Ligandrol (LGD-4033) | Oral | ~24-36 hours[8] | Exhibits dose-proportional accumulation with multiple dosing.[8] |
| Testolone (RAD-140) | Oral | ~16-20 hours (estimated) | Good oral bioavailability. |
Note: Data for this compound is extrapolated from the closely related decanoate ester.
Experimental Protocols: The Hershberger Assay
The Hershberger assay is a standardized in vivo method used to assess the androgenic and anti-androgenic properties of chemical substances. A detailed protocol is outlined below.
Objective: To determine the anabolic and androgenic activity of a test compound.
Experimental Model: Immature, castrated male rats.
Procedure:
-
Animal Preparation: Peripubertal male rats are castrated to minimize endogenous androgen production. A post-castration period of approximately 7 days allows for the regression of androgen-dependent tissues.
-
Dosing: Animals are divided into groups and administered the test compound (e.g., this compound or a SARM) daily for 10 consecutive days. A vehicle control group and a positive control group (e.g., testosterone propionate) are included.
-
Endpoint Measurement: Approximately 24 hours after the final dose, the animals are euthanized, and the following tissues are carefully dissected and weighed:
-
Anabolic indicator: Levator ani muscle.
-
Androgenic indicators: Ventral prostate and seminal vesicles.
-
-
Data Analysis: The weights of the target tissues from the test compound groups are compared to those of the vehicle control and positive control groups. An increase in the weight of the levator ani muscle indicates anabolic activity, while an increase in the weight of the prostate and seminal vesicles indicates androgenic activity. The ratio of anabolic to androgenic activity is then calculated.
Caption: Workflow of the Hershberger assay.
Side Effect Profiles: A Comparative Overview
While both Nandrolone and SARMs aim to promote anabolism, their side effect profiles differ, primarily due to their mechanisms of action and tissue selectivity.
This compound:
-
Androgenic Effects: Although considered to have a favorable anabolic-to-androgenic ratio compared to testosterone, Nandrolone can still produce androgenic side effects, especially at higher doses. These may include acne, oily skin, and potential for hair loss in predisposed individuals.
-
Cardiovascular: May negatively impact lipid profiles by decreasing HDL ("good") cholesterol and increasing LDL ("bad") cholesterol.
-
Endocrine: Can suppress endogenous testosterone production, requiring a post-cycle therapy protocol to restore normal hormonal function.
-
Other: Potential for progestogenic side effects.
SARMs (Ostarine, LGD-4033, RAD-140):
-
Androgenic Effects: Generally exhibit significantly fewer androgenic side effects compared to traditional anabolic steroids.[2] However, some androgenic activity may still be observed, particularly at higher doses.
-
Cardiovascular: Clinical studies have shown that some SARMs can also suppress HDL cholesterol.[8] The long-term cardiovascular effects are still under investigation.
-
Endocrine: All SARMs have been shown to suppress endogenous testosterone production in a dose-dependent manner.[8]
-
Hepatotoxicity: There have been case reports of drug-induced liver injury associated with the use of some SARMs, particularly with high doses or prolonged use.
Conclusion
This compound remains a potent anabolic agent with a long history of use. Its favorable anabolic-to-androgenic ratio, a result of its unique metabolism, sets it apart from testosterone. However, the potential for androgenic and other side effects remains a significant consideration for therapeutic development.
SARMs, such as Ostarine, Ligandrol, and Testolone, represent a promising evolution in androgen receptor modulation. Their tissue-selective mechanism of action offers the potential for a more favorable safety profile, particularly concerning androgenic side effects on the prostate. Preclinical and early clinical data have demonstrated their ability to increase lean body mass.
For researchers and drug development professionals, the choice between Nandrolone and SARMs will depend on the specific therapeutic goals and the acceptable risk-benefit profile. While SARMs show great promise, further long-term studies are necessary to fully elucidate their safety and efficacy. The experimental protocols and comparative data presented in this guide are intended to provide a foundational understanding to inform future research and development in this critical area of medicine.
References
- 1. Nandrolone - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. Anabolic and androgenic activities, in rat, of some nandrolone and androstanolone esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. moreplatesmoredates.com [moreplatesmoredates.com]
- 5. Selective Androgen Receptor Modulator RAD140 Is Neuroprotective in Cultured Neurons and Kainate-Lesioned Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. swolverine.com [swolverine.com]
- 8. Preclinical assessment of the selective androgen receptor modulator RAD140 to increase muscle mass and bone mineral density - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of the anabolic effects of Nandrolone nonanoate in different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anabolic effects of Nandrolone nonanoate, a synthetic anabolic-androgenic steroid, across different species. By presenting experimental data, detailed methodologies, and visualizing key biological pathways, this document aims to serve as a valuable resource for researchers investigating the therapeutic potential and physiological impact of this compound.
Key Anabolic Effects of this compound
This compound, commonly administered as its long-acting ester, Nandrolone decanoate, has been shown to exert significant anabolic effects in various species by promoting muscle growth and protein synthesis.[1] The following tables summarize the quantitative data from key studies, highlighting the reproducibility and species-specific differences in its anabolic actions.
Table 1: Effects of Nandrolone Decanoate on Muscle Mass in Humans
| Study Population | Dosage | Duration | Change in Lean Body Mass (LBM) | Reference |
| Male Bodybuilders | 200 mg/week | 8 weeks | +2.6 kg | [2] |
| Patients on Dialysis | 100 mg/week | 6 months | +4.5 kg | [3] |
| Elderly Women with Osteoporosis | 50 mg/3 weeks | 1 year | +6.2% | [4] |
| Elderly Women with Osteoporosis | 50 mg/3 weeks | 2 years | +11.9% | [4] |
Table 2: Effects of Nandrolone Decanoate on Muscle Mass and Fiber Characteristics in Rodents (Rats)
| Strain | Dosage | Duration | Key Findings | Reference |
| Wistar Rats (Male) | 5 mg/kg (twice a week) | 6 weeks | Significant enlargement in fiber areas of extensor digitorum longus and soleus muscles. | [5] |
| Sprague Dawley Rats (Male) | 10 mg/kg/week | 8 weeks | No significant difference in soleus muscle weight. | [6] |
| Wistar Rats (Male) | 15 mg/kg/week | 5 weeks | Increased muscle mass in soleus and extensor digitorum longus muscles. | [7] |
| Wistar Rats (Female) | 1.5 mg/kg/week (low dose) | 5 weeks | No significant change in diaphragm muscle mass. | [8] |
| Wistar Rats (Female) | 7.5 mg/kg/week (high dose) | 5 weeks | No significant change in diaphragm muscle mass. | [8] |
Table 3: Effects of Nandrolone on Muscle Fiber Characteristics in Pigs
| Dosage | Duration | Key Findings | Reference |
| 2 mg/kg (initial) then 5 mg/kg | 114 days | 49.7% increase in muscle fiber diameter compared to control. | [9][10] |
Signaling Pathway of this compound's Anabolic Action
The anabolic effects of this compound are primarily mediated through its interaction with the Androgen Receptor (AR). Upon binding, the Nandrolone-AR complex translocates to the nucleus and modulates the transcription of target genes involved in muscle protein synthesis and growth.
Caption: this compound signaling pathway leading to anabolic effects in muscle cells.
Experimental Methodologies
The following sections detail the experimental protocols from key studies to provide a framework for future research and to allow for critical evaluation of the existing data.
Human Studies
-
Study on Male Bodybuilders:
-
Design: Randomized, double-blind, placebo-controlled.
-
Participants: 16 experienced male bodybuilders.
-
Intervention: Intramuscular injection of 200 mg Nandrolone decanoate per week or placebo for 8 weeks.
-
Outcome Measures: Body composition assessed via the four-component model (underwater weighing, DXA, and deuterium dilution).[2]
-
-
Study in Patients on Dialysis:
-
Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: 29 patients undergoing dialysis for at least 3 months.
-
Intervention: Intramuscular injection of 100 mg Nandrolone decanoate or placebo once a week for 6 months.
-
Outcome Measures: Weight, Lean Body Mass (LBM), fatigue, grip strength, and physical performance tests.[3]
-
Animal Studies
-
Study in Rats (Muscle Fiber Analysis):
-
Animals: Adult male Wistar rats.
-
Intervention: Intramuscular injections of Nandrolone decanoate (5 mg/kg) twice a week for 6 weeks.
-
Outcome Measures: Histological analysis of the extensor digitorum longus and soleus muscles to determine muscle fiber area.[5]
-
-
Study in Pigs (Muscle Fiber Analysis):
-
Animals: Pigs, approximately two months old at the start of the experiment.
-
Intervention: Intramuscular injections of Nandrolone. The initial dosage was 2 mg/kg, which was later increased to 5 mg/kg, administered every four days for a total of 114 days.[9][10]
-
Outcome Measures: Histological analysis of muscle tissue to determine muscle fiber diameter.[9][10]
-
Caption: Generalized experimental workflow for human and animal studies on this compound.
Reproducibility of Anabolic Effects Across Species
The anabolic effects of this compound, particularly the increase in muscle mass, are consistently observed across different species, including humans, rats, and pigs. However, the magnitude of the effect and the optimal dosage can vary.
-
Humans: Studies consistently demonstrate a significant increase in lean body mass in various populations, from athletes to clinical patients.[2][3][4] The dosages used in human studies are generally lower than those used in animal studies when adjusted for body weight.
-
Rats: The anabolic effects in rats appear to be dose-dependent, with higher doses generally leading to greater increases in muscle mass.[5][7] However, some studies have reported no significant changes in muscle weight at certain dosages, suggesting that factors such as the specific muscle group, duration of treatment, and exercise regimen can influence the outcome.[6][8]
-
Pigs: Research in pigs has shown a substantial increase in muscle fiber diameter, indicating a potent anabolic effect in this species.[9][10]
The reproducibility of the anabolic effects is high in terms of the qualitative outcome (i.e., muscle growth). However, for quantitative comparisons and to establish a clear dose-response relationship across species, further studies with standardized methodologies are required.
Conclusion
This compound consistently demonstrates significant anabolic properties across humans, rats, and pigs, primarily through the activation of the androgen receptor signaling pathway. This leads to increased muscle mass and hypertrophy of muscle fibers. While the qualitative anabolic effects are reproducible, the quantitative response varies depending on the species, dosage, and experimental conditions. This guide provides a foundational understanding for researchers and professionals in drug development, highlighting the need for further comparative studies to fully elucidate the species-specific nuances of this compound's anabolic action.
References
- 1. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bodybuilders' body composition: effect of nandrolone decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Nandrolone Decanoate on Skeletal Muscle and Neuromuscular Junction of Sedentary and Exercised Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effects of nandrolone decanoate in fast and slow rat skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Structural Changes in the Skeletal Muscle of Pigs after Long-Term Administration of Testosterone, Nandrolone and a Combination of the Two - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validating Biomarkers for Nandrolone Nonanoate's Therapeutic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nandrolone nonanoate's performance with other alternatives, supported by experimental data. It is designed to assist researchers and professionals in drug development in understanding the biomarkers associated with the therapeutic effects of this anabolic androgenic steroid (AAS).
Data Presentation: Biomarker Comparison
The following tables summarize quantitative data on key biomarkers influenced by Nandrolone and its alternatives.
Table 1: Effects on Muscle Growth and Repair Biomarkers
| Biomarker | This compound/Decanoate | Testosterone | Placebo/Control | Source(s) |
| MyoD mRNA Expression | Significant increase after 7 days of treatment following cryoinjury.[1] | Not explicitly studied in direct comparison. | No significant change. | [1] |
| Myogenin mRNA Expression | Significant increase after 21 days of treatment following cryoinjury.[1] | Not explicitly studied in direct comparison. | No significant change. | [1] |
| eukaryotic Initiation Factor 2 (eIF2) Protein Expression | Restored reduced levels during muscle disuse atrophy; increased by 96 ± 36% compared to untreated atrophy group.[2] | Not explicitly studied in direct comparison. | Significantly reduced during muscle disuse atrophy (-60 ± 6% vs. control).[2] | [2] |
| Fat-Free Mass | Mean increase of 1.34 kg in HIV-associated wasting. | Trend for a significant increase, but less than nandrolone. | No significant change. | |
| Body Weight | Mean increase of 1.48 kg in HIV-associated wasting. | Significant increase, but less than nandrolone. | No significant change. |
Table 2: Effects on Myostatin Signaling Biomarkers
| Biomarker | Nandrolone Decanoate | Testosterone | Placebo/Control | Source(s) |
| Myostatin mRNA Expression | Downregulated, especially in combination with strength training.[3][4] | Reduced in atrophied cells, but may also promote myostatin signaling.[5] | No significant change with training alone.[3][4] | [3][4][5] |
| Activin Receptor IIB mRNA Expression | Reduced levels by 65% lower than sham-SCI group when combined with testosterone.[6] | Reduced expression.[6] | Increased by over 250% after Spinal Cord Injury (SCI).[6] | [6] |
| Follistatin-like 3 mRNA Levels | Reduced to levels slightly below sham-SCI group when combined with testosterone.[6] | Reduced levels.[6] | Increased after SCI.[6] | [6] |
| Nuclear Smad2/3 Content | Significantly reduced when combined with testosterone after SCI.[6] | Significantly reduced after SCI.[6] | Increased after SCI.[6] | [6] |
Table 3: Effects on Systemic and Organ-Specific Biomarkers
| Biomarker | Nandrolone Decanoate | Testosterone | Placebo/Control | Source(s) |
| Serum Creatinine | Increased levels, suggesting an increase in muscle mass.[7] | Not explicitly studied in direct comparison. | No significant change.[7] | [7] |
| Lean Body Mass | Significant increase of +4.5 kg in dialysis patients.[7] | Not explicitly studied in direct comparison. | Mean change of +1.9 kg in dialysis patients.[7] | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Western Blot Analysis for Akt/mTOR Signaling Proteins
This protocol is adapted from standard molecular biology techniques and is suitable for assessing the activation of key proteins in the Akt/mTOR signaling pathway.
a. Cell Lysis and Protein Extraction:
-
Treat cells with this compound or control vehicle for the desired time.
-
Wash cells with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate for 10-15 seconds to ensure complete cell lysis and shear DNA.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
Determine protein concentration using a BCA protein assay.
b. Gel Electrophoresis and Protein Transfer:
-
Prepare protein samples by adding 4X Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane at 100V for 1-2 hours or overnight at 4°C.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, p-mTOR, p-p70S6K) overnight at 4°C with gentle agitation.[8][9]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
d. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Real-Time PCR for Gene Expression Analysis (MyoD, Myogenin, Myostatin)
This protocol outlines the steps for quantifying mRNA expression levels of key myogenic regulatory factors.
a. RNA Extraction and cDNA Synthesis:
-
Harvest cells or tissues and immediately homogenize in a lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
b. Real-Time PCR:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the target gene (e.g., MyoD, myogenin, myostatin), and a SYBR Green PCR master mix.
-
Perform the real-time PCR reaction in a thermal cycler with the following typical conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
A melt curve analysis should be performed at the end of the PCR to verify the specificity of the amplified product.
-
Quantify the relative gene expression using the 2-ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH or β-actin).
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the therapeutic effects of this compound.
Caption: Androgen Receptor Signaling Pathway for Nandrolone.
Caption: IGF-1 Signaling Pathway influenced by Nandrolone.
Caption: Myostatin Signaling Pathway and Nandrolone's inhibitory role.
Caption: Experimental Workflow for Biomarker Validation.
References
- 1. paulogentil.com [paulogentil.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 4. researchgate.net [researchgate.net]
- 5. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]
- 6. Nandrolone Normalizes Determinants of Muscle Mass and Fiber Type after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ShinyGO 0.85 [bioinformatics.sdstate.edu]
- 8. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 9. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Examining the Efficacy of Nandrolone Nonanoate in a Sarcopenia Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sarcopenia, the age-related loss of muscle mass and function, presents a significant and growing challenge to healthy aging. The quest for effective therapeutic interventions has led to the investigation of various anabolic agents, including nandrolone esters. This guide provides a comparative analysis of the current understanding of Nandrolone nonanoate's efficacy in preclinical sarcopenia models, contrasted with other therapeutic alternatives. The information is based on available experimental data, with a focus on detailed methodologies and the underlying molecular pathways.
Comparative Efficacy of Anabolic Interventions in Sarcopenia Models
While direct comparative studies on this compound in sarcopenia models are limited in publicly available research, data from studies on the closely related Nandrolone decanoate offer valuable insights. The following tables summarize key findings from preclinical and clinical studies on nandrolone and other interventions for muscle wasting conditions, which can serve as a proxy for understanding potential efficacy in sarcopenia.
Table 1: Preclinical Data on Nandrolone in Muscle Atrophy Models
| Study Parameter | Animal Model | Intervention | Key Findings | Citation |
| Muscle Mass | Spinal Cord Injured Rats | Testosterone + Nandrolone | Significantly increased gastrocnemius muscle mass compared to testosterone alone. | [1] |
| Muscle Protein Content | Hindlimb Unloaded Mice | Nandrolone Decanoate | Preserved total protein content in the soleus muscle. | [2] |
| Myogenic Factors | Cryoinjured Rats | Nandrolone Decanoate | Increased MyoD and myogenin mRNA expression, indicating muscle regeneration. | [3] |
| Androgen Receptor Expression | Aged Rats with Functional Overload | Nandrolone Decanoate | Increased androgen receptor concentration in the soleus muscle. | [4] |
Table 2: Clinical Data on Nandrolone in Muscle Wasting Conditions
| Study Parameter | Patient Population | Intervention | Key Findings | Citation |
| Lean Body Mass | Hemodialysis Patients | Nandrolone Decanoate + Exercise | Marked increase in lean body mass and reduction in fat mass. | [3] |
| Functional Outcomes | Hemodialysis Patients | Nandrolone Decanoate | Improved walking and stair-climbing performance. | [3] |
It is important to note that while these studies provide a foundation, the differing esters (nonanoate vs. decanoate) can influence the pharmacokinetic profile, potentially affecting the dosing regimen and efficacy. Further research is critically needed to elucidate the specific effects of this compound in sarcopenia.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below is a generalized protocol for the administration of nandrolone esters in a rodent model of muscle atrophy, based on methodologies from the reviewed literature.
Rodent Model of Sarcopenia (Hindlimb Unloading)
A common method to induce muscle atrophy that mimics aspects of sarcopenia is hindlimb unloading.
Workflow:
Caption: Experimental workflow for a hindlimb unloading model.
Detailed Methodology:
-
Animal Model: Aged male rats (e.g., 24 months old) are often used to better represent the sarcopenic phenotype.
-
Acclimatization: Animals are housed individually and acclimatized to the facility for at least one week prior to the experiment.
-
Baseline Measurements: Baseline data on body weight, muscle mass (e.g., using DEXA or MRI), and muscle function (e.g., grip strength) are collected.
-
Hindlimb Unloading: A tail-suspension model is used to induce hindlimb muscle atrophy. A harness is attached to the tail, and the rat is suspended such that the hindlimbs are elevated off the cage floor.
-
Drug Administration:
-
Preparation: this compound is dissolved in a suitable vehicle, such as sesame oil.
-
Dosage: A range of doses should be tested to determine the optimal therapeutic window. Based on studies with Nandrolone decanoate, a dose of 6 mg/kg body weight, administered weekly via intramuscular injection, could be a starting point.[4]
-
Control Group: A control group receives vehicle injections following the same schedule.
-
-
Monitoring: Animals are monitored daily for health and well-being. Body weight is recorded regularly.
-
Endpoint Analysis: After a predetermined period (e.g., 4 weeks), animals are euthanized. Muscle tissues (e.g., gastrocnemius, soleus) are dissected and weighed. Muscle fiber cross-sectional area is determined through histological analysis. Functional tests like in-situ muscle contraction force can also be performed.
Signaling Pathways in Sarcopenia and Nandrolone's Mechanism of Action
Sarcopenia is a multifactorial process involving a shift in the balance between muscle protein synthesis and degradation. Key signaling pathways implicated in this process are the Akt/mTOR pathway (anabolic) and the ubiquitin-proteasome system (catabolic).
Caption: Key signaling pathways in muscle metabolism.
Nandrolone, as an anabolic androgenic steroid, is thought to exert its effects primarily through the androgen receptor (AR). The binding of nandrolone to the AR can lead to:
-
Stimulation of Anabolic Pathways: Activation of the Akt/mTOR pathway, leading to increased protein synthesis.[1]
-
Inhibition of Catabolic Pathways: Androgens may suppress the expression and signaling of myostatin, a negative regulator of muscle growth, thereby reducing protein degradation.[1]
-
Satellite Cell Activation: Nandrolone may promote the proliferation and differentiation of satellite cells, the resident stem cells of skeletal muscle, which are crucial for muscle repair and hypertrophy.
The precise molecular mechanisms by which this compound specifically modulates these pathways in the context of sarcopenia require further investigation.
Conclusion and Future Directions
The available evidence, largely extrapolated from studies on Nandrolone decanoate, suggests that this compound holds promise as a therapeutic agent for sarcopenia. Its potential to increase muscle mass and protein synthesis while inhibiting muscle degradation warrants further dedicated research.
For drug development professionals, key future directions should include:
-
Direct Comparative Studies: Head-to-head preclinical studies comparing the efficacy and safety of this compound with other anabolic agents, such as other testosterone esters and selective androgen receptor modulators (SARMs).
-
Pharmacokinetic and Pharmacodynamic Profiling: Detailed studies to characterize the absorption, distribution, metabolism, and excretion of this compound to optimize dosing strategies for sarcopenia.
-
Elucidation of Molecular Mechanisms: In-depth investigation into the specific signaling pathways modulated by this compound in aged muscle to identify biomarkers of response and potential combination therapies.
A thorough understanding of these aspects will be critical in determining the clinical viability of this compound as a treatment for sarcopenia and improving the quality of life for our aging population.
References
- 1. Nandrolone Normalizes Determinants of Muscle Mass and Fiber Type after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Nandrolone in the Counteraction of Skeletal Muscle Atrophy in a Mouse Model of Muscle Disuse: Molecular Biology and Functional Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expert Opinion on Management Advancements in Sarcopenia: From Muscle Wasting to Recovery [japi.org]
- 4. Overload-induced androgen receptor expression in the aged rat hindlimb receiving nandrolone decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Side-by-side comparison of different Nandrolone nonanoate administration routes
A Comparative Analysis of Nandrolone Ester Administration Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed side-by-side comparison of the pharmacokinetic profiles of nandrolone esters administered via different parenteral routes. The following data is based on studies conducted with nandrolone decanoate, a long-acting ester with properties similar to nandrolone nonanoate. Due to its low oral bioavailability, data for oral administration of this compound is not available in the reviewed literature.
Quantitative Data Summary
The pharmacokinetic parameters of nandrolone following intramuscular and subcutaneous administration of nandrolone decanoate are summarized in the table below. These values highlight the key differences in drug absorption and disposition between the two routes.
| Pharmacokinetic Parameter | Intramuscular (IM) Administration | Subcutaneous (SC) Administration |
| Peak Plasma Concentration (Cmax) | 2.14 - 5.16 ng/mL (dose-dependent)[1][2] | 2.50 ± 0.25 ng/mL[3][4][5] |
| Time to Peak Concentration (Tmax) | 30 - 72 hours (dose-dependent)[1][2] | 6 days (median)[3][4][5] |
| Elimination Half-Life (t1/2) | 6 - 12 days (for the ester)[6][7] | Not explicitly stated, but sustained release is observed. |
| Bioavailability | 53 - 73% (varies with injection site)[6] | Considered to be similar to IM administration[6] |
Experimental Protocols
The data presented in this guide is derived from clinical studies with specific methodologies. Understanding these protocols is crucial for interpreting the results accurately.
Intramuscular Administration Study (Bagchus et al.) [1]
-
Objective: To investigate the pharmacokinetics of nandrolone after a single intramuscular injection of nandrolone decanoate in healthy male volunteers.
-
Subjects: Healthy young men.
-
Dosage: Three different doses were administered: 50 mg, 100 mg, and 150 mg of nandrolone decanoate.
-
Methodology: Blood samples were collected from participants before the injection and at multiple time points for up to 32 days after administration. Serum concentrations of nandrolone were measured to determine pharmacokinetic parameters.
-
Analytical Method: Not explicitly detailed in the provided search results, but likely involved a validated immunoassay or chromatographic method.
Subcutaneous Administration Study (Singh et al.) [3][4]
-
Objective: To evaluate the feasibility and pharmacology of subcutaneous injection of nandrolone decanoate in healthy men.
-
Subjects: Healthy male volunteers.
-
Dosage: A single 100 mg dose of nandrolone decanoate was administered subcutaneously.
-
Methodology: A novel approach using dried blood spot (DBS) sampling was employed. Participants collected their own finger-prick capillary blood samples daily for 21 days. This allowed for frequent sampling without the need for clinical visits. Venous blood was also sampled at intervals.
-
Analytical Method: Nandrolone concentrations in the dried blood spots were analyzed using ultrapressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
Visualizing the Pathways and Processes
Pharmacokinetic Pathway of Nandrolone Decanoate
The following diagram illustrates the journey of nandrolone decanoate in the body after parenteral administration.
Caption: Pharmacokinetic pathway of nandrolone decanoate.
Experimental Workflow for a Pharmacokinetic Study
This diagram outlines the typical workflow of a clinical study designed to assess the pharmacokinetics of a drug like nandrolone decanoate.
Caption: Workflow of a typical pharmacokinetic study.
Discussion and Conclusion
The administration of nandrolone decanoate via both intramuscular and subcutaneous routes results in a sustained release of the active compound, nandrolone. However, there are notable differences in the pharmacokinetic profiles.
Intramuscular (IM) administration leads to a more rapid initial release, with peak plasma concentrations being reached within 1 to 3 days, depending on the dose. The bioavailability of IM injections can be influenced by the injection site.[6]
Subcutaneous (SC) administration , on the other hand, exhibits a slower absorption profile, with a median time to peak concentration of around 6 days.[3][4][5] This suggests a more gradual release from the subcutaneous depot. Despite the difference in Tmax, the peak concentrations achieved with a 100 mg dose are comparable between the two routes.
It is important to note that while the pharmacokinetics are often described as similar, the slower absorption with SC injection could potentially lead to more stable serum concentrations over the dosing interval, which may be advantageous in certain therapeutic contexts. The convenience of self-administration is another significant benefit of the subcutaneous route.
References
- 1. academic.oup.com [academic.oup.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacokinetic-pharmacodynamic study of subcutaneous injection of depot nandrolone decanoate using dried blood spots sampling coupled with ultrapressure liquid chromatography tandem mass spectrometry assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Nandrolone decanoate - Wikipedia [en.wikipedia.org]
- 7. Pharmacokinetic parameters of nandrolone (19-nortestosterone) after intramuscular administration of nandrolone decanoate (Deca-Durabolin) to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Nandrolone Nonanoate
The responsible management of chemical compounds in a laboratory setting is paramount to ensuring the safety of personnel and the environment. For researchers, scientists, and drug development professionals, the proper disposal of controlled substances like nandrolone nonanoate, a synthetic anabolic steroid, requires strict adherence to regulatory guidelines to prevent diversion and environmental contamination. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of this compound, aligning with institutional and federal regulations.
This compound is classified as a Schedule III controlled substance under the Controlled Substances Act, necessitating stringent protocols for its handling and disposal.[1] Failure to comply with these regulations can lead to significant administrative, civil, or criminal penalties.[2] Therefore, a clear and systematic disposal plan is an essential component of laboratory safety and operational integrity.
Key Regulatory and Safety Considerations
A summary of the critical information regarding the disposal of this compound is presented below. This table provides a quick reference for the primary compliance and safety measures that must be observed.
| Aspect | Guideline | Source |
| Regulatory Body | U.S. Drug Enforcement Administration (DEA) | [3] |
| DEA Form | DEA Form 41 (Registrants Inventory of Drugs Surrendered) | [4] |
| Record Keeping | Maintain all disposal records for at least two years. | [2][4] |
| Disposal Options | Reverse Distributor or On-Campus Incineration (if available). | [2][4] |
| Expired Substances | Must be disposed of within 30 days of expiration. | [4] |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, dust respirator, and gloves. | [5] |
| Spill Management | Use appropriate tools to collect spilled material in a suitable waste container. | [5] |
Experimental Protocol for Disposal
The following protocol outlines the detailed steps for the proper disposal of this compound in a laboratory setting. This procedure is designed to be followed by authorized personnel who are registered to handle controlled substances.
Objective: To safely and compliantly dispose of unwanted, expired, or contaminated this compound.
Materials:
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves, dust respirator (if handling powder).
-
Appropriate waste container for controlled substances.
-
DEA Form 41.
-
Access to a designated and approved reverse distributor or a compliant on-campus incineration service.
Procedure:
-
Segregation and Labeling:
-
Documentation (DEA Form 41):
-
Accurately complete DEA Form 41, documenting all this compound to be disposed of.[4]
-
The form must include the name, strength, and quantity of the substance.
-
Two authorized individuals should witness and sign the form to verify the inventory of the substances for disposal.
-
-
Disposal of Bulk Material and Recoverable Waste:
-
Primary Method: Reverse Distributor:
-
Contact a DEA-approved reverse distributor to arrange for the collection and disposal of the this compound.[2][4] This is the recommended method for bulk quantities.
-
For Schedule III substances like this compound, the transfer to the reverse distributor may be documented via an invoice.[2]
-
Retain all records of the transfer and disposal for a minimum of two years.[2][4]
-
-
Alternative Method: On-Campus Incineration:
-
-
Disposal of Non-Recoverable Waste:
-
Non-recoverable waste refers to residual amounts of this compound remaining in "empty" vials, syringes, or other containers after use.[6]
-
If the residual amount cannot be drawn out with a syringe, the empty container may be disposed of in a biohazard sharps container.[6]
-
The disposal of the empty container should be recorded in the controlled substance accountability record, zeroing out the container's balance.[6]
-
-
Spill Cleanup:
-
In the event of a spill, wear appropriate PPE, including a dust respirator if the material is in powder form.[5]
-
Avoid the generation of dust during cleanup.[8]
-
Use appropriate tools to carefully collect the spilled solid into a designated waste disposal container.[5]
-
Clean the contaminated surface thoroughly to remove any residual material.[8]
-
If the spillage is not recoverable, document the circumstances in the inventory records, with two witnesses signing to attest to the event.[2]
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, research institutions can ensure they remain in compliance with federal regulations, safeguard their personnel, and contribute to a culture of safety and responsibility in the scientific community.
References
- 1. Controlled Substances Act - Wikipedia [en.wikipedia.org]
- 2. unthsc.edu [unthsc.edu]
- 3. k-state.edu [k-state.edu]
- 4. Disposal of Controlled Substances: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. research-compliance.umich.edu [research-compliance.umich.edu]
- 7. Disposal of Controlled Substances - Office of Research Compliance - University of Maine [umaine.edu]
- 8. uspmsds.com [uspmsds.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
